(3R)-3-Methoxy-3-methyl-pyrrolidine hydrochloride
Description
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Properties
IUPAC Name |
(3R)-3-methoxy-3-methylpyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-6(8-2)3-4-7-5-6;/h7H,3-5H2,1-2H3;1H/t6-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQCGVWNWWKOLN-FYZOBXCZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCNC1)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chiral 3,3-disubstituted pyrrolidine building blocks for medicinal chemistry
An In-Depth Technical Guide to Chiral 3,3-Disubstituted Pyrrolidine Building Blocks in Medicinal Chemistry
Executive Summary
Pyrrolidines are ubiquitous in modern pharmacology, appearing in nearly 20% of FDA-approved drug molecules that contain a saturated cyclic amine unit[1]. However, as drug discovery moves toward more complex, three-dimensional chemical spaces to improve target selectivity and pharmacokinetic profiles, simple flat heterocycles are often insufficient. The introduction of a quaternary stereocenter to create chiral 3,3-disubstituted pyrrolidines (and their spirocyclic derivatives) provides crucial conformational restriction. This whitepaper explores the mechanistic rationale behind their use, details state-of-the-art asymmetric synthesis protocols, and analyzes their transformative impact across multiple therapeutic areas.
Mechanistic Rationale: Why 3,3-Disubstitution?
From a medicinal chemistry perspective, the shift from mono-substituted to 3,3-disubstituted pyrrolidines is driven by the need to control the spatial projection of pharmacophores.
-
Reduction of Entropic Penalty: Floppy molecules lose significant conformational entropy upon binding to a target protein. By locking the pyrrolidine ring into a specific conformation via 3,3-disubstitution (or spirocyclization), the entropic cost of binding is drastically reduced, often leading to exponential increases in binding affinity[2].
-
Vector Projection: The quaternary carbon at the 3-position allows for precise, three-dimensional vector projection of functional groups. This 3D geometry acts as a superior bioisostere to flat aromatic rings, improving aqueous solubility and reducing off-target promiscuity (e.g., hERG liability).
-
Metabolic Stability: Blocking the 3-position with geminal substituents or a spirocycle can prevent oxidative metabolism (e.g., via Cytochrome P450 enzymes) at that specific site, thereby increasing the biological half-life of the drug candidate.
State-of-the-Art Asymmetric Synthesis: The "Clip-Cycle" Methodology
Historically, the asymmetric synthesis of pyrrolidines relied on cryogenic lithiation of N-Boc pyrrolidines and stoichiometric chiral diamines, which are difficult to scale and environmentally unfavorable[1]. To bypass these limitations, Clarke et al. developed the highly modular "Clip-Cycle" methodology[3][4].
Causality in Experimental Design: The Role of the Michael Acceptor
The "Clip-Cycle" strategy involves clipping a Cbz-protected bis-homoallylic amine to an activated alkene via cross-metathesis, followed by an intramolecular aza-Michael cyclization catalyzed by a Chiral Phosphoric Acid (CPA)[3].
The choice of the Michael acceptor is the most critical variable in this self-validating system. Experimental causality dictates that:
- -unsaturated ketones are too reactive. The background uncatalyzed aza-Michael reaction outpaces the CPA-catalyzed reaction, resulting in a racemic mixture[5].
- -unsaturated oxoesters are too unreactive. While they undergo cross-metathesis efficiently, the subsequent cyclization yields are exceptionally low (~20%)[5].
- -unsaturated thioesters provide the perfect electronic balance. They are sufficiently activated to undergo high-yielding cross-metathesis, yet stable enough that the subsequent aza-Michael cyclization is strictly controlled by the CPA catalyst, yielding high enantiomeric excess (ee)[4][5].
Table 1: Impact of Michael Acceptor on "Clip-Cycle" Efficiency[5]
| Michael Acceptor Type | Cross-Metathesis Yield | Aza-Michael Cyclization Yield | Enantioselectivity (ee%) | Conclusion |
| Ketone | N/A (Direct Cyclization) | High (Spontaneous) | Racemic (0%) | Too reactive; circumvents chiral catalyst. |
| Oxoester | 86% | 20% | Good | Too unreactive; poor thermodynamic driving force. |
| Thioester | >85% | >80% | Excellent (>90%) | Optimal balance of reactivity and stereocontrol. |
Step-by-Step Protocol: Asymmetric "Clip-Cycle" Synthesis
This protocol is designed as a self-validating workflow. Intermediate isolation ensures that background racemic reactions do not contaminate the final chiral product.
-
The "Clip" (Alkene Cross-Metathesis):
-
Charge an oven-dried Schlenk flask with the Cbz-protected bis-homoallylic amine (1.0 equiv) and the
-unsaturated thioester (2.0 equiv) in anhydrous dichloromethane (DCM). -
Introduce Hoveyda-Grubbs 2nd Generation Catalyst (5 mol%) under an inert argon atmosphere.
-
Stir the mixture at reflux. Monitor the reaction via TLC or LC-MS until the complete consumption of the starting amine.
-
Validation Checkpoint: Purify the crude mixture via flash column chromatography to isolate the pure activated thioacrylate intermediate. This prevents residual catalyst from interfering with the next step.
-
-
The "Cycle" (Enantioselective aza-Michael Cyclization):
-
Dissolve the purified thioacrylate intermediate in a non-polar solvent (e.g., toluene or 1,2-dichloroethane) to maximize the hydrogen-bonding interaction with the catalyst.
-
Add the Chiral Phosphoric Acid (CPA) catalyst, such as (R)-TRIP (10–20 mol%).
-
Heat the reaction to the empirically determined optimal temperature (typically 50 °C) and stir for 24–48 hours[1].
-
Validation Checkpoint: Quench the reaction and purify the resulting 3,3-disubstituted pyrrolidine. Determine the enantiomeric excess (ee) using chiral stationary phase HPLC.
-
Figure 1: The "Clip-Cycle" asymmetric synthesis workflow for 3,3-disubstituted pyrrolidines.
Applications in Drug Discovery: Case Studies
The unique structural features of 3,3-disubstituted pyrrolidines have been aggressively leveraged across diverse therapeutic indications.
A. Triple Reuptake Inhibitors (TRIs) for Major Depressive Disorder
Roche successfully utilized the 3,3-disubstituted pyrrolidine scaffold to discover highly potent monoamine triple reuptake inhibitors[6][7]. These compounds simultaneously block the Serotonin Transporter (SERT), Norepinephrine Transporter (NET), and Dopamine Transporter (DAT). The 3,3-disubstitution pattern forces the aryl and amine vectors into an optimal conformation that mimics the binding pose of endogenous monoamines while preventing rapid enzymatic degradation. These analogues demonstrated low nanomolar potency, excellent human in vitro microsomal stability, and in vivo antidepressant-like effects in mouse models at 30 mg/kg[6].
Figure 2: Pharmacodynamic pathway of 3,3-disubstituted pyrrolidine triple reuptake inhibitors.
B. Kinetic Stabilizers for AL Amyloidosis
In the treatment of light chain (AL) amyloidosis, small molecule kinetic stabilizers are required to prevent the misfolding and aggregation of amyloidogenic immunoglobulin light chains. Recent research identified pyridone-based stabilizers utilizing a rigidified (R)-3-methyl-3-phenylpyrrolidine anchor[2]. The rigidification provided by the chiral 3,3-disubstitution significantly reduced the entropic cost of binding. Notably, the absolute stereochemistry was vital: the (R)-enantiomers exhibited up to a 14-fold difference in potency compared to their (S)-counterparts, highlighting the precision required in synthesizing these chiral building blocks[2].
C. Anticonvulsants and Analgesics
Derivatives of 3,3-disubstituted pyrrolidine-2,5-diones (specifically N-Mannich bases) have shown profound efficacy as anticonvulsants and analgesics[8]. Structure-activity relationship (SAR) studies revealed that the 3,3-disubstitution on the pyrrolidine-2,5-dione core, coupled with a 4-phenylpiperazine basic fragment, yielded molecules highly effective in the maximal electroshock seizure (MES) test and formalin models of tonic pain[8].
Table 2: Biological Targets of 3,3-Disubstituted Pyrrolidines
| Therapeutic Area | Target Mechanism | Key Structural Motif | Clinical/Preclinical Impact |
| Psychiatry (MDD) | SERT/NET/DAT Inhibition | 3-aryl-3-alkyl pyrrolidine | Low nanomolar TRI potency; high microsomal stability[6]. |
| AL Amyloidosis | FL LC2 Kinetic Stabilization | (R)-3-methyl-3-phenylpyrrolidine | Prevents protein misfolding; stereospecific affinity[2]. |
| Neurology (Epilepsy) | Voltage-gated channel modulation | 3,3-disubstituted pyrrolidine-2,5-dione | High protection in MES seizure models; analgesic properties[8]. |
Conclusion
Chiral 3,3-disubstituted pyrrolidines are not merely structural novelties; they are privileged scaffolds that solve fundamental thermodynamic and pharmacokinetic challenges in drug design. Through advanced asymmetric methodologies like the "Clip-Cycle" reaction, medicinal chemists can now access these complex, sterically demanding motifs with high enantiopurity, paving the way for next-generation therapeutics with unparalleled target specificity.
References
-
Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters. 6
-
Asymmetric "Clip-Cycle" Synthesis of Pyrrolidines and Spiropyrrolidines. Organic Letters. 4
-
Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines (White Rose Research Online). University of York. 1
-
Two-Directional Asymmetric “Clip-Cycle” Synthesis of 3,5-Disubstituted Pyrrolizidines and Indolizidines. White Rose Research Online. 5
-
Discovery of Potent and Selective Pyridone-Based Small Molecule Kinetic Stabilizers of Amyloidogenic Immunoglobulin Light Chains. PMC - NIH. 2
-
Synthesis and Biological Properties of New N-Mannich Bases Derived from 3-Methyl-3-phenyl- and 3,3-Dimethyl-succinimides. ResearchGate. 8
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Discovery of Potent and Selective Pyridone-Based Small Molecule Kinetic Stabilizers of Amyloidogenic Immunoglobulin Light Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric ‘Clip-Cycle’ Synthesis of Pyrrolidines and Spiropyrrolidines - White Rose Research Online [eprints.whiterose.ac.uk]
- 4. Asymmetric "Clip-Cycle" Synthesis of Pyrrolidines and Spiropyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Guide: (3R)-3-Methoxy-3-methyl-pyrrolidine HCl vs. 3-Methoxypyrrolidine
Executive Summary: The "Magic Methyl" Effect in Pyrrolidine Scaffolds
In modern drug discovery, the transition from a simple substituted heterocycle to a gem-disubstituted analog is a classic strategy to optimize potency and metabolic stability. This guide analyzes the structural and functional evolution from 3-methoxypyrrolidine to (3R)-3-methoxy-3-methyl-pyrrolidine hydrochloride .
While 3-methoxypyrrolidine serves as a versatile, low-molecular-weight building block, it suffers from specific liabilities: conformational flexibility and metabolic susceptibility at the C3 position. The introduction of a methyl group at C3 (creating a quaternary center) in (3R)-3-methoxy-3-methyl-pyrrolidine addresses these issues through two primary mechanisms:
-
Conformational Locking: The gem-disubstitution biases the pyrrolidine ring pucker, reducing the entropic penalty upon protein binding.
-
Metabolic Blocking: Replacing the C3 hydrogen with a methyl group eliminates a primary site of oxidative metabolism (α-carbon hydroxylation).
Structural & Physicochemical Analysis[1][2][3][4]
The following table contrasts the core properties of the two scaffolds. Note the shift in lipophilicity and the elimination of the chiral hydrogen in the methylated analog.
| Feature | 3-Methoxypyrrolidine | (3R)-3-Methoxy-3-methyl-pyrrolidine HCl |
| Structure | Monosubstituted pyrrolidine | Gem-disubstituted (Quaternary C3) |
| Chirality | Single chiral center (C3-H) | Single chiral center (Quaternary C3) |
| Molecular Weight | 101.15 g/mol (Free base) | 151.63 g/mol (HCl salt) |
| ClogP (Est.) | ~ -0.2 to 0.1 | ~ 0.4 to 0.7 (More Lipophilic) |
| pKa (Conj. Acid) | ~9.4 (Electron-withdrawing OMe) | ~9.6 (Methyl +I effect counters OMe -I) |
| Metabolic Liability | High (C3-H oxidation) | Reduced (C3 blocked; shifts to O-Me or Ring) |
| Conformational Bias | Flexible envelope | Rigid / Biased Pucker |
Medicinal Chemistry: Mechanism of Action
Conformational Restriction (The Gem-Disubstitution Effect)
The addition of the C3-methyl group is not merely a steric change; it forces the pyrrolidine ring into a preferred conformation to minimize steric clash between the methyl/methoxy groups and the adjacent ring methylenes.
-
3-Methoxypyrrolidine: Exists in a dynamic equilibrium between C3-endo and C3-exo puckers. Binding to a target requires "freezing" one conformer, costing entropy (
). -
3-Methoxy-3-methyl: The bulkier quaternary center pre-organizes the ring into a specific pucker. If this matches the bioactive conformation, the entropic penalty of binding is significantly reduced, potentially improving potency by 10-100 fold.
Metabolic Stability (Blocking the Soft Spot)
Cytochrome P450 enzymes frequently attack carbon atoms alpha to heteroatoms (ethers).
-
In 3-methoxypyrrolidine , the C3 position has a hydrogen atom (
-H). This is a "soft spot" for hydroxylation, leading to hemiketal formation and ring opening or cleavage of the methoxy group. -
In (3R)-3-methoxy-3-methyl-pyrrolidine , the C3-H is replaced by C3-Me. The P450 cannot hydroxylate the quaternary carbon. Metabolism is forced to occur at less favorable sites (e.g., O-demethylation or N-oxidation), often extending the in vivo half-life (
).
Visualizing the Metabolic Shift
The following diagram illustrates the metabolic blockade achieved by the methylation.
Figure 1: Comparison of metabolic liabilities. The quaternary center in the methylated analog blocks the rapid C3-oxidation pathway.
Synthetic Pathways[1][3]
Synthesizing the quaternary center is more challenging than the simple ether formation used for 3-methoxypyrrolidine. The preferred route for the (3R)-3-methoxy-3-methyl analog involves a Grignard addition to a ketone followed by methylation and chiral resolution.
Synthesis Workflow
-
Precursor: N-Boc-3-pyrrolidinone (commercially available or made via Swern oxidation of N-Boc-3-pyrrolidinol).
-
Quaternary Formation: Addition of Methylmagnesium Bromide (MeMgBr) or Methyllithium (MeLi) to the ketone. This yields N-Boc-3-hydroxy-3-methylpyrrolidine.
-
O-Methylation: The tertiary alcohol is sterically hindered and less nucleophilic. Strong conditions (NaH + Iodomethane) are required.
-
Deprotection: Removal of the Boc group using HCl/Dioxane or TFA.
-
Chiral Resolution: The product is racemic. Resolution is achieved via:
-
Classical: Crystallization with chiral acids (e.g., Dibenzoyl-L-tartaric acid).
-
Chromatographic: Chiral SFC (Supercritical Fluid Chromatography).
-
Figure 2: Synthetic workflow for accessing the enantiopure quaternary pyrrolidine.
Experimental Protocols
Protocol A: Grignard Addition (Formation of Tertiary Alcohol)
Note: This reaction is moisture-sensitive. Use oven-dried glassware and inert atmosphere (Ar/N2).
-
Setup: Charge a 3-neck round-bottom flask with N-Boc-3-pyrrolidinone (1.0 eq) dissolved in anhydrous THF (0.5 M concentration). Cool to -78°C.
-
Addition: Dropwise add Methylmagnesium bromide (3.0 M in ether, 1.2 eq) over 30 minutes. Maintain internal temperature below -70°C.
-
Reaction: Stir at -78°C for 2 hours, then allow to warm to 0°C over 1 hour.
-
Quench: Carefully quench with saturated aqueous NH4Cl solution.
-
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc) to yield N-Boc-3-hydroxy-3-methylpyrrolidine.
Protocol B: O-Methylation of Tertiary Alcohol
Critical Step: Tertiary alcohols are difficult to methylate. Sodium Hydride (NaH) is required.[1][2]
-
Setup: Dissolve the intermediate from Protocol A (1.0 eq) in anhydrous DMF (0.2 M). Cool to 0°C.
-
Deprotonation: Add NaH (60% dispersion in oil, 1.5 eq) portion-wise. Evolution of H2 gas will occur. Stir for 30 mins at 0°C.
-
Alkylation: Add Iodomethane (MeI, 2.0 eq) dropwise.
-
Reaction: Allow to warm to Room Temperature (RT) and stir overnight.
-
Workup: Quench with water (carefully!). Extract with Et2O (to avoid DMF carryover). Wash with LiCl solution (5%) to remove residual DMF.
-
Yield: This yields the N-Boc-3-methoxy-3-methylpyrrolidine.
Protocol C: Deprotection & Salt Formation
-
Dissolve the methylated intermediate in 4M HCl in Dioxane (10 eq).
-
Stir at RT for 2-4 hours (monitor by TLC/LCMS for disappearance of Boc).
-
Concentrate in vacuo to dryness.
-
Triturate the solid with Et2O to remove organic impurities.
-
Filter and dry under high vacuum to obtain the Hydrochloride salt .
Safety & Handling (MSDS Highlights)
| Compound | Hazard Class | Key Precautions |
| 3-Methoxypyrrolidine | Irritant / Corrosive | Causes skin burns and eye damage. Handle in fume hood. |
| (3R)-3-Methoxy-3-methyl HCl | Irritant (H315, H319) | Hygroscopic solid. Store in desiccator. Avoid dust inhalation. |
| Methylmagnesium Bromide | Flammable / Reactive | Reacts violently with water. Pyrophoric hazards. |
| Sodium Hydride | Flammable Solid | Reacts violently with water to release H2. |
References
-
Wishka, D. G., et al. (2008). "Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors." Bioorganic & Medicinal Chemistry Letters, 18(23), 6062–6066. Link
-
Pike, K. G., et al. (2011). "Optimisation of a series of 3,3-disubstituted pyrrolidines as potent and selective inhibitors of the human 11β-hydroxysteroid dehydrogenase type 1 enzyme." Bioorganic & Medicinal Chemistry Letters, 21(11), 3467-3470. Link
-
Beilstein Journals. (2024). "Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines." Beilstein J. Org. Chem.Link
-
PubChem. (2023). "Compound Summary: 3-methoxy-3-methylpyrrolidine hydrochloride."[2][3] National Library of Medicine. Link
-
Organic Process Research & Development. (2005). "A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol." ACS Publications.[4] Link
Sources
Thermodynamic stability of 3-methoxy-3-methylpyrrolidine salts
An In-depth Technical Guide: Thermodynamic Stability of 3-Methoxy-3-Methylpyrrolidine Salts
Abstract
The pyrrolidine scaffold is a cornerstone in modern drug discovery, valued for its prevalence in bioactive natural products and its utility as a versatile synthetic intermediate.[1][2] The introduction of a quaternary center, such as in 3-methoxy-3-methylpyrrolidine, offers unique stereoelectronic properties that can be exploited to enhance pharmacological profiles. The conversion of such amine-containing molecules into salts is a critical step in pharmaceutical development, profoundly impacting properties like solubility, bioavailability, and, most importantly, stability.[3][4] This technical guide provides a comprehensive framework for understanding and evaluating the thermodynamic stability of 3-methoxy-3-methylpyrrolidine salts. We will delve into the core theoretical principles governing stability, present detailed, field-proven experimental protocols for its assessment, and explore potential decomposition pathways. This document is intended for researchers, chemists, and drug development professionals seeking to characterize and optimize these promising pharmaceutical intermediates.
The Theoretical Framework of Salt Stability
Thermodynamic stability is a measure of the energy of a system, with more stable compounds existing in a lower energy state. For a pharmaceutical salt, this stability is not an intrinsic property of the cation alone but a complex interplay of multiple factors that influence the overall Gibbs free energy of the system. Understanding these factors is paramount to designing robust and reliable drug candidates.
The Influence of the Cation and Anion
The primary interaction in a salt is the electrostatic attraction between the protonated 3-methoxy-3-methylpyrrolidinium cation and the counter-ion (anion). The nature of both ions dictates the strength of the crystal lattice and, consequently, the thermal and chemical stability.
-
Cation Structure: The 3-methoxy-3-methylpyrrolidine structure contains a tertiary amine that becomes a quaternary ammonium center upon protonation. The presence of the methoxy group at a tertiary carbon introduces potential for specific degradation pathways not present in simpler pyrrolidinium salts.
-
Anion (Counter-ion) Effect: The choice of the counter-ion is a critical determinant of stability. Studies on various heterocyclic salts, including those based on pyrrolidinium, have shown a clear hierarchy of thermal stability based on the anion.[5]
-
Halides (e.g., Cl⁻, Br⁻): Salts with halide anions often exhibit lower thermal stability.[6] The relatively high nucleophilicity and hydrogen-bond accepting capability of small halides can facilitate decomposition pathways.[7]
-
Inorganic Anions (e.g., BF₄⁻, PF₆⁻): These anions are generally larger and less nucleophilic, often leading to more thermally stable salts compared to halides.[8]
-
Organic Anions (e.g., tosylate, mesylate): Stability can vary widely based on the anion's size, basicity, and potential for side reactions.
-
Bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻): This anion is known to form some of the most thermally stable ionic liquids and salts due to its large size, delocalized negative charge, and low coordinating ability.[9]
-
Environmental and Physicochemical Factors
Beyond the ionic pairing, external factors play a crucial role in the net stability of the salt form.
-
Solvent Effects: Solvents influence stability by solvating the ions, which can either stabilize the salt or promote its dissociation and subsequent degradation.[10] Polar protic solvents, for instance, can stabilize both cations and anions through hydrogen bonding and dipole-dipole interactions, potentially affecting reaction equilibria and rates.[11] The solubility of a salt in a given solvent system is the first property to be quantified in the design of crystallization processes.[12][13]
-
Temperature: As a key component of thermodynamic stability, temperature provides the energy needed to overcome activation barriers for decomposition. The operational range of a salt is typically defined by its melting point at the lower end and its decomposition temperature at the upper end.[14]
-
Polymorphism: Many pharmaceutical salts can exist in multiple crystalline forms, or polymorphs, each with a unique crystal lattice and, therefore, different thermodynamic stability.[3] A metastable polymorph is generally more chemically reactive and has higher solubility than its stable counterpart.[15]
Caption: Core factors governing the thermodynamic stability of a salt.
Potential Decomposition Pathways
The unique α-alkoxy amine structure of the 3-methoxy-3-methylpyrrolidinium cation suggests several plausible degradation routes. While specific experimental data for this molecule is scarce[16], mechanistic principles from related structures can inform our hypotheses.
-
N-Dealkylation/O-Dealkylation: Thermally or chemically induced cleavage of the methyl groups from either the nitrogen (if N-alkylated) or the ether oxygen.
-
Hofmann Elimination: If a proton is abstracted from a carbon adjacent to the positively charged nitrogen, it could initiate an elimination reaction, leading to ring-opening.
-
Hydrolytic Cleavage of the Ether: In aqueous solutions, particularly under acidic or basic conditions, the methoxy group may be susceptible to hydrolysis, yielding a 3-hydroxy-3-methylpyrrolidinium species.
-
Fragmentation via Iminium Ion: A key potential pathway involves the loss of methanol to form a highly reactive cyclic iminium ion. This intermediate can then react with available nucleophiles or undergo further rearrangement or polymerization. The relative stability of such iminium ions has been the subject of computational studies.[17][18] The decomposition of related α-alkoxyalkyl-hydroperoxides has been shown to proceed through proton-catalyzed mechanisms.[19][20]
Caption: A plausible decomposition pathway for the cation.
Experimental Assessment of Thermodynamic Stability
A multi-faceted experimental approach is required to fully characterize the stability of a new salt. The following protocols represent a robust, self-validating workflow.
Thermal Analysis: TGA and DSC
Thermal analysis provides critical data on the behavior of the salt as a function of temperature, defining its melting point and thermal decomposition limits.[21]
A. Thermogravimetric Analysis (TGA) Protocol
-
Objective: To determine the temperature at which the salt begins to lose mass due to decomposition.
-
Methodology:
-
Accurately weigh 5-10 mg of the 3-methoxy-3-methylpyrrolidine salt into a platinum or alumina TGA pan.[23]
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert nitrogen atmosphere (flow rate of 40-60 mL/min) to prevent oxidative degradation.[23]
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a controlled rate, typically 10 °C/min, up to a final temperature well above the expected decomposition (e.g., 500-700 °C).[14]
-
Record the mass loss as a function of temperature. The onset temperature of decomposition (T_onset) or the temperature at 5% mass loss (T_d5%) is used as a measure of thermal stability.[6]
-
B. Differential Scanning Calorimetry (DSC) Protocol
-
Objective: To determine the melting point (T_m), enthalpy of fusion (ΔH_fus), and glass transition temperature (T_g) if amorphous. These parameters are crucial for predicting solubility and stability.[3]
-
Instrumentation: TA Instruments Q2000 or equivalent.[22][24]
-
Methodology:
-
Accurately weigh 2-5 mg of the salt into a hermetically sealed aluminum DSC pan.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Perform a heat-cool-heat cycle to erase the sample's thermal history. For example:
-
Heat 1: Ramp from ambient temperature to ~20 °C above the suspected melting point at 10 °C/min.
-
Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) to a low temperature (e.g., -50 °C).
-
Heat 2: Ramp from the low temperature to the upper limit again at 10 °C/min.[24]
-
-
Analyze the data from the second heating scan. The peak of the endotherm corresponds to the melting point (T_m), and the integrated area of the peak provides the enthalpy of fusion (ΔH_fus).
-
Table 1: Summary of Thermal Analysis Data for Pyrrolidinium-Based Salts This table summarizes literature data for related compounds to provide context for expected results.
| Cation | Anion | T_d (Onset, °C) | T_m (°C) | Reference |
| N-propyl-N-methylpyrrolidinium | [NTf₂]⁻ | ~498 | 9.8 | [9] |
| N-butyl-N-methylpyrrolidinium | [NTf₂]⁻ | ~503 | -8.4 (T_g) | [9] |
| 1,1'-(propane-1,3-diyl)bis(1-methylpyrrolidinium) | Br⁻ | 280.3 | 280.3 | [14] |
| 1,1'-(octane-1,8-diyl)bis(1-methylpyrrolidinium) | Br⁻ | 280.7 | 174.3 | [14] |
| Chiral Pyrrolidinium | Cl⁻ | 153 - 165 | N/A | [6] |
Solution State Stability
Assessing stability in solution is critical for predicting shelf-life in liquid formulations and behavior under physiological conditions. High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis due to its ability to separate the parent compound from its degradants.[25]
A. Isothermal Solution Stability Protocol (HPLC-UV)
-
Objective: To quantify the rate of degradation of the salt in various solvents and pH conditions over time.
-
Methodology:
-
Prepare stock solutions of the 3-methoxy-3-methylpyrrolidine salt at a known concentration (e.g., 1 mg/mL) in a range of relevant solvents (e.g., water, phosphate-buffered saline pH 7.4, acidic buffer pH 1.2).[26]
-
Aliquot the solutions into sealed vials and store them in temperature-controlled stability chambers at various conditions (e.g., 25 °C/60% RH, 40 °C/75% RH).
-
At specified time points (e.g., T=0, 1 week, 2 weeks, 1 month, 3 months), withdraw an aliquot from each sample.
-
Analyze the aliquots using a validated, stability-indicating HPLC method. The method must be able to resolve the peak of the parent compound from any potential degradation products.
-
Quantify the concentration of the parent salt at each time point against a standard curve.
-
Plot the percentage of the remaining parent salt versus time to determine the degradation kinetics.
-
Caption: Experimental workflow for solution stability testing.
Computational Chemistry as a Predictive Tool
In the absence of extensive experimental data, computational methods like Density Functional Theory (DFT) can provide valuable preliminary insights.[17] Calculations can be used to:
-
Predict Relative Stabilities: Compare the energies of different salt pairs (with various anions) to predict which might be the most thermodynamically stable.[27]
-
Model Decomposition Pathways: Calculate the activation energies for proposed degradation mechanisms, such as the formation of the iminium intermediate, to identify the most likely decomposition routes.[18]
-
Correlate with Experimental Data: Computational results can help interpret experimental findings from TGA and DSC, providing a molecular-level understanding of the observed thermal events.[28]
Conclusion
The thermodynamic stability of 3-methoxy-3-methylpyrrolidine salts is a multifactorial property essential to their successful development as pharmaceutical agents. A comprehensive evaluation requires an integrated approach that combines a strong theoretical understanding with rigorous experimental characterization. By systematically assessing the influence of the counter-ion and environmental conditions using techniques like TGA, DSC, and stability-indicating HPLC, researchers can select and develop salt forms with optimal stability profiles. While direct data on this specific substituted pyrrolidine is emerging, the principles and protocols outlined in this guide provide a robust and scientifically sound pathway for its thorough investigation.
References
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- Thermal stability of chiral pyrrolidinium salts as the temperature of... (n.d.).
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- Effect of cation side-chain structure on the physicochemical properties of pyrrolidinium-based electrolytes upon mixing with sodium salt. (2025). Taylor & Francis Online.
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- In studying the formation of complex compounds in solution, two kinds of stability have to be distinguished. These are. (n.d.).
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- Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. (2022). Industrial & Engineering Chemistry Research.
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An In-depth Technical Guide to the 3-methoxy-3-methylpyrrolidine Scaffold in CNS Drug Discovery
Abstract
The quest for novel chemical entities that can effectively modulate targets within the Central Nervous System (CNS) is a formidable challenge in modern medicinal chemistry. A primary obstacle is the restrictive nature of the blood-brain barrier (BBB), which necessitates a delicate balance of physicochemical properties for successful drug penetration. This guide delves into the strategic application of the 3-methoxy-3-methylpyrrolidine scaffold, a privileged structural motif that has emerged as a valuable tool for designing CNS-active agents. We will explore the synthetic rationale, the profound impact of this scaffold on key drug-like properties, and its successful incorporation into ligands targeting critical CNS receptors, thereby providing a comprehensive resource for researchers and drug development professionals.
The CNS Drug Discovery Challenge: A Physicochemical Tightrope Walk
Developing drugs for CNS disorders is uniquely challenging due to the blood-brain barrier, a highly selective physiological boundary that protects the brain.[1][2] For a small molecule to be considered a viable CNS drug candidate, it must possess a specific set of physicochemical properties that allow it to traverse this barrier.[3] Key parameters that govern BBB permeability include:
-
Lipophilicity (logP/logD): A measure of a compound's ability to partition into a lipid environment. While a certain degree of lipophilicity is required to cross the lipid-rich BBB, excessive lipophilicity can lead to non-specific binding, increased metabolic liability, and potential toxicity.[4]
-
Molecular Weight (MW): Smaller molecules generally exhibit better BBB penetration.
-
Topological Polar Surface Area (TPSA): A descriptor of the surface area of a molecule occupied by polar atoms. Lower TPSA values are generally favored for passive diffusion across the BBB.[5]
-
Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors can significantly impact a molecule's ability to cross the BBB. A high number of hydrogen bond donors, in particular, can hinder penetration.[3]
-
Ionization State (pKa): The basicity of a molecule, determined by its pKa, influences its charge state at physiological pH (7.4). A lower pKa for a basic nitrogen can increase the proportion of the neutral, more membrane-permeable species.[4]
The optimization of these parameters is often a multi-parameter optimization (MPO) challenge, where improving one property can negatively impact another.[1][6] The strategic use of specific chemical scaffolds can help medicinal chemists navigate this complex landscape.
The 3-methoxy-3-methylpyrrolidine Scaffold: A Solution for CNS MPO
The 3-methoxy-3-methylpyrrolidine scaffold has gained prominence as a key building block in the design of CNS agents.[7] Its utility stems from the unique combination of structural and electronic features that favorably influence the physicochemical properties of the parent molecule.
Structural Features and Their Physicochemical Impact
The core of the scaffold's advantage lies in the quaternary carbon at the 3-position, substituted with both a methyl and a methoxy group. This arrangement imparts several beneficial properties:
-
Modulation of Basicity (pKa): The electron-withdrawing inductive effect of the C3-methoxy group lowers the pKa of the pyrrolidine nitrogen. This reduction in basicity is crucial for CNS drugs, as it increases the fraction of the un-ionized, more lipophilic form of the molecule at physiological pH, thereby enhancing its ability to cross the blood-brain barrier.[4]
-
Metabolic Stability: The quaternary center at the 3-position sterically shields the adjacent C2 and C4 positions from metabolic attack, particularly oxidation by cytochrome P450 enzymes. This "metabolic blocking" can significantly improve the half-life and overall pharmacokinetic profile of a drug candidate.[7]
-
Optimal Lipophilicity: The methoxy and methyl groups contribute to the overall lipophilicity of the scaffold, helping to achieve the desired logP/logD range for BBB penetration without introducing excessive greasy character that could lead to off-target effects.
-
Three-Dimensionality (sp3-richness): The non-planar, sp3-hybridized nature of the pyrrolidine ring provides a three-dimensional framework. This is increasingly recognized as a desirable feature in modern drug discovery, as it can lead to improved selectivity and reduced off-target interactions compared to flat, aromatic structures.
The interplay of these properties makes the 3-methoxy-3-methylpyrrolidine scaffold a powerful tool for CNS multiparameter optimization.
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Navigating the Acquisition of (3R)-3-Methoxy-3-methyl-pyrrolidine HCl: A Technical Guide for Researchers
For Immediate Release
This technical guide addresses the procurement and availability of the chiral pyrrolidine derivative, (3R)-3-Methoxy-3-methyl-pyrrolidine HCl (CAS 1370259-71-3), a compound of interest for researchers and drug development professionals in the pharmaceutical and life sciences sectors. Due to its specialized nature and limited commercial availability as a stock item, this guide provides a comprehensive overview of the most viable acquisition strategy: custom synthesis through a Contract Research Organization (CRO).
Introduction to (3R)-3-Methoxy-3-methyl-pyrrolidine HCl
(3R)-3-Methoxy-3-methyl-pyrrolidine HCl is a chiral, substituted pyrrolidine hydrochloride salt. The pyrrolidine ring is a common scaffold in many biologically active compounds and approved drugs, valued for its ability to introduce conformational rigidity and serve as a key pharmacophoric element. The specific stereochemistry at the C3 position, along with the methoxy and methyl substituents, makes this compound a potentially valuable building block for the synthesis of novel therapeutic agents, particularly in areas such as neuroscience and oncology. Its hydrochloride salt form generally enhances its stability and solubility in aqueous media, facilitating its use in various research and development applications.
Commercial Availability: The Custom Synthesis Imperative
Selecting a Custom Synthesis Partner
The selection of a competent CRO is critical to the successful acquisition of (3R)-3-Methoxy-3-methyl-pyrrolidine HCl. Researchers should consider the following factors when evaluating potential partners:
-
Expertise in Chiral and Heterocyclic Chemistry: The synthesis of this molecule requires proficiency in stereoselective synthesis and the manipulation of heterocyclic systems. Look for CROs with a proven track record in these areas.[]
-
Scale-up Capabilities: Depending on the project's future needs, it is prudent to select a CRO that can not only perform the initial small-scale synthesis (mg to g) but also has the capability to scale up production to kilograms if required.[2][3]
-
Analytical Capabilities: A reliable CRO will have a comprehensive suite of analytical instrumentation (e.g., NMR, LC-MS, HPLC, chiral HPLC) to confirm the structure, purity, and enantiomeric excess of the synthesized compound.[4]
-
Communication and Project Management: Clear and regular communication is key to a successful custom synthesis project. Choose a CRO that provides a dedicated project manager and a transparent reporting structure.[5]
-
Business Model: CROs typically offer services on a Fee-for-Service (FFS) or Full-Time Equivalent (FTE) basis. For the synthesis of a specific molecule like this, an FFS model is often the most appropriate.[5][6]
The following table provides a non-exhaustive list of CROs with expertise in custom organic synthesis, including chiral and heterocyclic compounds. Researchers are encouraged to conduct their own due diligence to find the best partner for their specific needs.
| Contract Research Organization (CRO) | Areas of Expertise | Service Models |
| Symeres | Small molecule synthesis, medicinal chemistry, process development.[2] | FTE, FFS |
| BOC Sciences | Custom synthesis of small molecules, chiral synthesis, isotope labeling.[] | FFS |
| Macsen Labs | Organic and inorganic custom synthesis from milligram to ton scale.[3] | FFS |
| RG Discovery | Custom synthesis of small molecules, peptides, and carbohydrates.[7] | FFS |
| SigutLabs | Complex organic synthesis, medicinal chemistry, process optimization.[8] | FFS, FTE |
| SynHet | Custom synthesis of non-commercially available compounds, heterocyclic chemistry.[9] | FFS, FTE |
| Atlanchim Pharma | Custom synthesis of chemical molecules, including heterocyclic and steroid chemistry.[10] | FFS, FTE |
The Custom Synthesis Workflow: A Step-by-Step Protocol
For researchers unfamiliar with the process, initiating a custom synthesis project can seem daunting. The following protocol outlines the typical steps involved:
-
Initial Inquiry and Confidentiality Agreement (CDA):
-
Contact potential CROs with the chemical name, CAS number (1370259-71-3), and the desired quantity and purity of (3R)-3-Methoxy-3-methyl-pyrrolidine HCl.
-
It is standard practice to execute a CDA to protect any proprietary information related to your project.
-
-
Request for Quotation (RFQ):
-
Provide the CRO with a detailed RFQ that includes:
-
Chemical structure and stereochemistry.
-
Required quantity (e.g., 1 g, 5 g, 25 g).
-
Required purity (e.g., >95%, >98%).
-
Required analytical data (e.g., ¹H NMR, ¹³C NMR, LC-MS, Certificate of Analysis).
-
Desired timeline.
-
-
-
Proposal Evaluation:
-
The CRO will provide a detailed proposal outlining the proposed synthetic route, estimated timeline, cost, and deliverables.
-
For a molecule like (3R)-3-Methoxy-3-methyl-pyrrolidine HCl, the synthesis will likely involve multiple steps, starting from commercially available chiral precursors. Synthetic approaches to chiral pyrrolidines often utilize starting materials like malic acid or employ stereoselective reactions.
-
Carefully review the technical feasibility of the proposed route and compare quotes from multiple CROs.
-
-
Project Initiation and Execution:
-
Once a CRO is selected, a formal agreement or purchase order is issued.
-
The CRO's scientific team will begin the synthesis, providing regular progress updates as agreed upon.
-
-
Product Delivery and Final Documentation:
-
Upon completion, the final compound will be shipped to your laboratory.
-
A comprehensive analytical data package will be provided to confirm that the product meets the agreed-upon specifications.
-
Visualizing the Custom Synthesis Process
The following diagram illustrates the typical workflow for obtaining a non-commercially available chemical through custom synthesis.
Caption: Workflow for procuring a chemical via custom synthesis.
Conclusion
While (3R)-3-Methoxy-3-methyl-pyrrolidine HCl is not a stock chemical, it is readily accessible to the research community through custom synthesis. By carefully selecting a qualified CRO and following a structured procurement process, researchers can obtain this and other novel chemical entities to advance their drug discovery and development programs. The investment in a custom synthesis project provides access to unique molecular building blocks that can be pivotal in the creation of next-generation therapeutics.
References
-
Symeres. Small Molecule Drug Discovery | CRO Chemistry Services. [Link]
-
Chemistry CROs & CMOs. [Link]
-
NEDP. CRO Chemistry. [Link]
-
SigutLabs. Contract research. [Link]
-
Macsen Labs. Custom Synthesis Services | Contract Chemical R&D. [Link]
-
RG Discovery. Custom Synthesis by leading chemists. [Link]
-
Capot Chemical. Custom Synthesis. [Link]
-
Atlanchim Pharma. Custom Synthesis. [Link]
-
SigutLabs. FTE/FFS. [Link]
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- 5. FTE/FFS - SigutLabs [sigutlabs.com]
- 6. Full Service CRO based on FTE(Full-Time Equivalent) and FFS (Fee-for-service) [aktinchem.com]
- 7. Custom Synthesis by leading chemists [rgdiscovery.com]
- 8. Contract research - SigutLabs [sigutlabs.com]
- 9. CRO/FTE Services & Pricing [synhet.com]
- 10. atlanchimpharma.com [atlanchimpharma.com]
Methodological & Application
Application Notes & Protocols: Reductive Amination Conditions for 3-Methoxy-3-Methylpyrrolidine Derivatives
Introduction: The Strategic Importance of Reductive Amination in Pyrrolidine Synthesis
Reductive amination stands as a cornerstone of modern organic synthesis, particularly in the realm of pharmaceutical and medicinal chemistry.[1][2][3] This powerful, one-pot transformation enables the efficient construction of carbon-nitrogen bonds, converting carbonyl compounds and amines into more complex amine architectures.[1][4][5] Its widespread adoption in drug development is a testament to its reliability, versatility, and superior control over product formation compared to methods like direct alkylation, which are often plagued by over-alkylation and the generation of complex product mixtures.[1][6]
The pyrrolidine motif is a privileged scaffold, frequently encountered in a vast array of natural products and biologically active molecules.[7][8] Consequently, the development of robust and selective methods for the synthesis of substituted pyrrolidines is of paramount importance. This guide provides an in-depth exploration of the reductive amination conditions specifically tailored for the synthesis of 3-methoxy-3-methylpyrrolidine derivatives, a class of compounds with significant potential in drug discovery programs. We will delve into the mechanistic underpinnings of the reaction, compare and contrast common reducing agents, and provide detailed, field-proven protocols to guide researchers in achieving optimal results.
Mechanistic Considerations: A Tale of Two Steps
The reductive amination process elegantly combines two fundamental organic reactions: the formation of an imine or iminium ion, followed by its in-situ reduction.[1][4][6] Understanding the interplay between these two steps is crucial for optimizing reaction conditions.
The initial step involves the nucleophilic attack of an amine on a carbonyl compound to form a hemiaminal intermediate.[5] Under mildly acidic conditions, this hemiaminal readily dehydrates to form an imine.[5][6] The pH of the reaction medium is a critical parameter; a slightly acidic environment (typically pH 4-6) facilitates both the initial carbonyl activation and the subsequent dehydration, while strongly acidic conditions will protonate the starting amine, rendering it non-nucleophilic.[2][6]
The newly formed imine is then reduced by a hydride-based reducing agent. The choice of reducing agent is paramount, as it must selectively reduce the imine in the presence of the starting carbonyl compound.[4][6] This chemoselectivity is the key to the success of the one-pot procedure.[9]
Caption: Generalized workflow of a one-pot reductive amination reaction.
Selecting the Optimal Reducing Agent: A Comparative Analysis
The success of a reductive amination hinges on the judicious choice of the reducing agent. Several hydride donors have been developed for this purpose, each with its own set of advantages and limitations. For the synthesis of sterically hindered 3-methoxy-3-methylpyrrolidine derivatives, the choice of reducing agent becomes even more critical.
| Reducing Agent | Common Solvents | Key Advantages | Key Disadvantages |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), Tetrahydrofuran (THF), Acetonitrile | Mild and selective, tolerates a wide range of functional groups, generally gives high yields with minimal side products.[10][11][12] | Water-sensitive, less compatible with protic solvents like methanol.[13] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH), Ethanol (EtOH) | Effective for a wide range of substrates, not water-sensitive.[13] | Highly toxic (liberates HCN gas in strong acid), can introduce cyanide impurities.[9] |
| Sodium Borohydride (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | Inexpensive and readily available. | Can reduce the starting carbonyl compound, often requiring a two-step procedure where the imine is pre-formed.[6][13] |
| Catalytic Hydrogenation (H₂, Pd/C) | Methanol (MeOH), Ethanol (EtOH) | "Green" and atom-economical. | May require specialized equipment (hydrogenator), can sometimes lead to over-reduction of other functional groups. |
For the synthesis of 3-methoxy-3-methylpyrrolidine derivatives, sodium triacetoxyborohydride (STAB) is often the reagent of choice.[14] Its mild nature and high selectivity for imines over ketones and aldehydes make it particularly well-suited for this transformation, especially when dealing with sterically hindered substrates.[10][11] The use of STAB generally leads to cleaner reactions and higher yields compared to other common reducing agents.[12]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the reductive amination of a generic 3-methoxy-3-methylpyrrolidin-4-one with a primary amine using sodium triacetoxyborohydride.
Protocol 1: Direct Reductive Amination Using Sodium Triacetoxyborohydride
This protocol is suitable for most primary and secondary amines.
Materials:
-
3-Methoxy-3-methylpyrrolidin-4-one derivative
-
Primary or secondary amine (1.0 - 1.2 equivalents)
-
Sodium triacetoxyborohydride (1.5 - 2.0 equivalents)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or argon atmosphere setup
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the 3-methoxy-3-methylpyrrolidin-4-one derivative (1.0 equivalent) and the chosen solvent (DCE or THF).
-
Add the amine (1.0 - 1.2 equivalents) to the solution and stir for 15-30 minutes at room temperature to allow for initial imine formation.
-
If the amine is a salt (e.g., hydrochloride), add one equivalent of a non-nucleophilic base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) to liberate the free amine.
-
In a single portion, add sodium triacetoxyborohydride (1.5 - 2.0 equivalents) to the reaction mixture. Note: The addition may cause a slight exotherm.
-
If the reaction is sluggish, a catalytic amount of acetic acid (0.1 equivalents) can be added to facilitate iminium ion formation.[10][11]
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Caution: Gas evolution (hydrogen) will occur.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can then be purified by flash column chromatography on silica gel.
Caption: Step-by-step workflow for the direct reductive amination protocol.
Troubleshooting and Optimization
Even with a robust protocol, challenges can arise. Here are some common issues and their solutions:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inefficient imine formation; Deactivated reducing agent; Steric hindrance. | Add a catalytic amount of acetic acid to promote imine formation.[10][11] Ensure the sodium triacetoxyborohydride is fresh and has been stored under anhydrous conditions. Increase the reaction temperature to 40-50 °C. |
| Formation of Alcohol Byproduct | The reducing agent is reducing the starting ketone. | This is less common with NaBH(OAc)₃ but can occur. Ensure the reaction is not overly acidic. Consider a two-step procedure where the imine is formed first, followed by the addition of a less reactive reducing agent like NaBH₄.[11] |
| Incomplete Reaction | Insufficient equivalents of reducing agent; Steric hindrance. | Increase the equivalents of sodium triacetoxyborohydride to 2.5-3.0. Increase the reaction time. |
| Difficult Purification | The product has similar polarity to starting materials or byproducts. | Utilize an acidic workup to extract the basic amine product into the aqueous layer, wash the aqueous layer with an organic solvent to remove neutral impurities, then basify the aqueous layer and extract the product.[15] |
Conclusion
Reductive amination is a powerful and versatile tool for the synthesis of 3-methoxy-3-methylpyrrolidine derivatives. By understanding the underlying mechanism and carefully selecting the appropriate reducing agent and reaction conditions, researchers can efficiently construct these valuable scaffolds. Sodium triacetoxyborohydride has emerged as a superior reagent for this transformation due to its mildness, selectivity, and broad functional group tolerance. The protocols and troubleshooting guide provided herein offer a solid foundation for the successful implementation of this important reaction in drug discovery and development programs.
References
- Enantioselective Synthesis of 2-Substituted Pyrrolidines via Intramolecular Reductive Amin
- Comprehensive Application Notes: Reductive Amination of Ortetamine Using Sodium Cyanoborohydride - Smolecule. (2026). Smolecule.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.
- Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
- Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogen
- Reductive One Batch Synthesis of N-Substituted Pyrrolidines from Primary Amines and 2,5-Dimethoxytetrahydrofuran. Synlett.
- Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. (2017).
- Exploring the mechanism of the reductive amination of acetophenones via the Borch approach: the role of the acid catalyst. (2018).
- Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cycliz
- Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal.
- Sodium Triacetoxyborohydride. Sigma-Aldrich.
- Reductive Amination - Common Conditions. Organic Chemistry Portal.
- Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016). YouTube.
- New Catalysts for Reductive Amin
- Sodium cyanoborohydride. Organic Chemistry Portal.
- Preparation of Amines: Reductive Amination of Aldehydes and Ketones. (2023). JoVE.
- Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
- ChemInform Abstract: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. (2025).
- Amine synthesis by reductive amination (reductive alkyl
- Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. (2025).
- A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). MDPI.
- Lewis Acid-Catalyzed Reductive Amination of Carbonyl Compounds with Aminohydrosilanes. Synlett.
- Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. Academia.edu.
- Optimization of the reaction conditions for the reductive amination of...
- Application Note – Reductive Amin
- THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
- Technical Support Center: Optimizing Reductive Amination of Furan Aldehydes. (2025). Benchchem.
- Reductive amination/cyclization of levulinic acid to pyrrolidones versus pyrrolidines by switching the catalyst from AlCl3 to RuCl3 under mild conditions. Green Chemistry.
- Reductive Amin
- Reductive amin
- Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-c
- Pyrrolidine synthesis. Organic Chemistry Portal.
- Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogen
- Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. (2022). PMC.
- Total Synthesis of Pyrrolidine and Piperidine Natural Products via TMSOTf-Mediated "5/6-endo-dig" Reductive Hydroamination of Enynyl Amines. Organic Chemistry Portal.
- Extraction conditions for Pyrrolidine elimination after PyBOP Reaction (amide formation)? (2019).
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Application Note: Strategies for Efficient Amide Coupling of the Sterically Hindered Secondary Amine, (3R)-3-Methoxy-3-methyl-pyrrolidine
Introduction
(3R)-3-Methoxy-3-methyl-pyrrolidine is a valuable chiral building block in medicinal chemistry and drug development. Its constrained pyrrolidine scaffold, combined with the stereocenter and methoxy functional group, makes it an attractive component for introducing specific conformational rigidity and polarity into novel molecular entities. However, the acylation of its secondary amine presents a significant synthetic challenge. The nitrogen atom is directly adjacent to a quaternary carbon center, creating substantial steric hindrance that can impede or completely stall amide bond formation under standard coupling conditions.
This technical guide provides an in-depth analysis of effective coupling strategies to overcome this steric challenge. We will explore the mechanisms of highly efficient, modern coupling reagents, present a comparative analysis to guide reagent selection, and provide detailed, field-proven protocols for researchers and drug development professionals.
The Synthetic Hurdle: Understanding Steric Hindrance
The core difficulty in acylating (3R)-3-Methoxy-3-methyl-pyrrolidine lies in the steric congestion around the nucleophilic nitrogen. In a typical amide coupling reaction, the amine's lone pair of electrons must attack the electrophilic carbonyl carbon of an activated carboxylic acid. The bulky methyl group and the methoxy-substituted carbon adjacent to the amine create a crowded environment, sterically shielding the nitrogen and raising the activation energy of the desired nucleophilic attack. This often leads to slow reaction rates, incomplete conversions, and the need for harsh conditions that can compromise the integrity of sensitive functional groups elsewhere in the molecule.
To achieve high yields and purity, the choice of coupling reagent is paramount. The ideal reagent must generate a highly activated carboxylic acid intermediate that is exceptionally reactive, capable of overcoming the high energetic barrier imposed by the steric bulk.
Comparative Analysis of High-Efficiency Coupling Reagents
For challenging substrates like (3R)-3-Methoxy-3-methyl-pyrrolidine, standard reagents such as carbodiimides (e.g., EDC, DCC) alone are often insufficient.[1] We recommend the use of advanced uronium/aminium salts or phosphonic acid anhydrides, which are specifically designed for difficult couplings.[2]
| Reagent | Mechanism Type | Reactivity & Efficiency | Key Advantages | Potential Drawbacks & Considerations |
| HATU | Uronium/Aminium Salt | Very High . Forms a highly reactive OAt-active ester. The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, accelerating the coupling.[3] | Extremely fast reaction kinetics, high yields, and excellent suppression of racemization. Widely regarded as a benchmark for difficult couplings.[4][5] | Can cause guanidinylation of the amine if used in significant excess or if the coupling is slow.[4] Byproducts can sometimes complicate purification. |
| T3P® | Cyclic Phosphonic Anhydride | High . Forms a mixed phosphonic anhydride intermediate, which is a potent acylating agent.[6] | Byproducts are water-soluble, leading to a very simple aqueous workup and purification.[7][8] It is non-explosive, has low toxicity, and is cost-effective for scale-up.[8][9] | Reaction rates may be slightly slower than HATU in some cases. Requires a base to neutralize the generated phosphonic acid. |
| COMU | Uronium Salt | Very High . Based on the OxymaPure leaving group, its reactivity is often comparable or superior to HATU.[10] | Non-explosive and considered safer than HOBt/HOAt-based reagents.[5][10] Byproducts are generally more water-soluble than those from HATU, simplifying workup. Excellent solubility in common solvents.[10] | Can also cause guanidinylation side reactions, similar to other uronium salts, so stoichiometry should be carefully controlled.[10] |
Reaction Mechanisms & Workflows
A clear understanding of the reaction mechanism is crucial for troubleshooting and optimization. The following diagrams illustrate the activation and coupling pathways for our recommended reagents.
Caption: General workflow for amide bond formation.
HATU-Mediated Coupling Mechanism
HATU functions by first reacting with the carboxylate anion to form a highly unstable O-acyl(tetramethyl)isouronium salt.[3] This is rapidly converted into a more stable and highly reactive OAt-active ester, which is then attacked by the amine.[3][4]
Caption: HATU activation and coupling pathway.
T3P®-Mediated Coupling Mechanism
T3P®, a cyclic anhydride, activates the carboxylic acid by forming a mixed phosphonic anhydride. This intermediate is a powerful acylating agent, readily undergoing nucleophilic attack by the amine to form the amide bond.[6][7]
Caption: T3P® activation and coupling pathway.
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (Nitrogen or Argon).
-
Use anhydrous solvents to prevent hydrolysis of the coupling reagents and activated intermediates.
-
The order of addition is critical. Pre-activation of the carboxylic acid before adding the amine is highly recommended to maximize yield and minimize side reactions.
Protocol 1: HATU-Mediated Coupling
This protocol utilizes the high reactivity of HATU for efficient coupling, which is often complete within a few hours at room temperature.[4][11]
Materials & Reagents:
-
Carboxylic Acid (1.0 eq)
-
(3R)-3-Methoxy-3-methyl-pyrrolidine (1.1 - 1.2 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc) or DCM for extraction
-
Silica gel for chromatography
Step-by-Step Procedure:
-
To a dry, inerted round-bottom flask, add the carboxylic acid (1.0 eq), HATU (1.2 eq), and anhydrous DMF (to make a ~0.1 M solution based on the carboxylic acid).
-
Stir the mixture to dissolve the solids. Add DIPEA (2.5 - 3.0 eq) dropwise to the solution.
-
Allow the mixture to stir at room temperature for 15-20 minutes. This "pre-activation" step is crucial for forming the OAt-active ester.[4]
-
In a separate vial, dissolve (3R)-3-Methoxy-3-methyl-pyrrolidine (1.1 - 1.2 eq) in a small amount of anhydrous DMF.
-
Add the amine solution to the pre-activated carboxylic acid mixture dropwise.
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 2-6 hours.
-
Once the reaction is complete, pour the mixture into a separatory funnel containing water or 5% LiCl solution (to help remove DMF).
-
Extract the aqueous layer three times with ethyl acetate or DCM.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to obtain the desired amide.
Protocol 2: T3P®-Mediated Coupling
This protocol is advantageous for its exceptionally simple workup, making it ideal for both small-scale and large-scale synthesis.[8][9] T3P® is typically supplied as a 50% solution in ethyl acetate or DMF.
Materials & Reagents:
-
Carboxylic Acid (1.0 eq)
-
(3R)-3-Methoxy-3-methyl-pyrrolidine (1.1 eq)
-
T3P® (50% solution in EtOAc or DMF) (1.5 eq)
-
Pyridine or Triethylamine (TEA) (3.0 eq)
-
Anhydrous Ethyl Acetate (EtOAc) or Acetonitrile (MeCN)
-
Deionized Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Step-by-Step Procedure:
-
To a dry, inerted round-bottom flask, add the carboxylic acid (1.0 eq), (3R)-3-Methoxy-3-methyl-pyrrolidine (1.1 eq), and anhydrous ethyl acetate (to make a ~0.2 M solution).
-
Add pyridine or TEA (3.0 eq) to the mixture and stir to dissolve.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the T3P® solution (1.5 eq) dropwise via syringe over 10-15 minutes. An exotherm may be observed.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 4-16 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and add more ethyl acetate if necessary.
-
Wash the organic layer sequentially with 1 M HCl (if pyridine/TEA was used), saturated aqueous NaHCO₃, and brine. The phosphonic acid byproducts are effectively removed into the aqueous layers.[6][7]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Conclusion
The successful acylation of the sterically demanding secondary amine (3R)-3-Methoxy-3-methyl-pyrrolidine is readily achievable through the judicious selection of a modern, high-efficiency coupling reagent. Uronium salts like HATU and COMU offer rapid reaction kinetics and are excellent choices for speed and efficiency. Alternatively, T3P® provides a robust, scalable, and user-friendly option with a significantly simplified purification process due to its water-soluble byproducts. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently incorporate this valuable building block into their synthetic programs, accelerating the pace of discovery and development.
References
-
Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism. YouTube. Retrieved from [Link][12]
-
Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467. [No direct URL available, journal article][13]
-
Wikipedia. (n.d.). HATU. Wikipedia. Retrieved from [Link][3]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. Common Organic Chemistry. Retrieved from [Link][6]
-
El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Accounts of Chemical Research, 54(9), 2269–2282. Retrieved from [Link][10]
-
CORE. (n.d.). Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. CORE. Retrieved from [Link][7]
-
Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. Retrieved from [Link][14]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Retrieved from [Link][15]
-
AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. AMRI. Retrieved from [Link][9]
-
Archimica. (2024, April 17). Understanding T3P® from start to finish. Archimica. Retrieved from [Link][8]
Sources
- 1. jpt.com [jpt.com]
- 2. bachem.com [bachem.com]
- 3. HATU - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 9. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 14. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 15. people.uniurb.it [people.uniurb.it]
Application Note: Scale-Up Synthesis Procedures for 3,3-Disubstituted Pyrrolidine Cores
Executive Summary & Strategic Importance
The 3,3-disubstituted pyrrolidine motif is a privileged scaffold in modern drug discovery, frequently appearing in monoamine triple reuptake inhibitors, antiepileptics, and oxindole alkaloids. The introduction of a quaternary stereocenter at the C3 position restricts the conformational flexibility of the pyrrolidine ring, allowing for precise elaboration along specific vectors to improve target binding affinity and pharmacokinetic profiles. However, the scalable synthesis of these congested quaternary centers—particularly in an enantioselective manner—presents significant synthetic challenges.
This guide details two highly robust, field-proven methodologies for the scale-up synthesis of 3,3-disubstituted pyrrolidines:
-
The Domino Mannich-[3+2] Cycloaddition for racemic and spirocyclic cores.
-
The Asymmetric "Clip-Cycle" Strategy for highly enantioenriched derivatives.
Mechanistic Rationale & Pathway Selection
Pathway A: Domino Mannich-[3+2] Cycloaddition
For the rapid construction of complex spirocyclic systems (e.g., spirooxindoles), the1 [1] provides unparalleled atom economy. Because nonstabilized azomethine ylides are highly reactive and prone to decomposition, they must be generated in situ—typically via the decarboxylative condensation of sarcosine and paraformaldehyde. The causality of this domino sequence is driven by the initial Mannich base formation, which subsequently undergoes a highly regioselective 1,3-dipolar cycloaddition to close the pyrrolidine ring.
Pathway B: Asymmetric "Clip-Cycle" Aza-Michael Cyclization
When absolute stereocontrol is required, traditional methods like the asymmetric lithiation of
Visualization: Mechanistic Workflow
Divergent scale-up pathways for 3,3-disubstituted pyrrolidine synthesis.
Experimental Protocols
Protocol 1: Scalable Domino Mannich-[3+2] Cycloaddition
Objective: Synthesis of racemic 3,3-disubstituted pyrrolidines (e.g., spirooxindoles) via nonstabilized azomethine ylides. Self-Validating System: The reaction progression is monitored by the disappearance of the active methylene starting material via LC-MS. The termination of the reaction at the Mannich base stage (if only one activated hydrogen is present) serves as an internal mechanistic control.
Step-by-Step Methodology:
-
Reagent Preparation: In a dry, multi-neck round-bottom flask equipped with a reflux condenser, dissolve the active methylene compound (e.g., diethyl malonate or an oxindole derivative, 100 mmol) in toluene (500 mL).
-
Ylide Precursor Addition: Add sarcosine (150 mmol, 1.5 equiv) and paraformaldehyde (300 mmol, 3.0 equiv). Mechanistic Note: The excess of paraformaldehyde is critical to drive the equilibrium toward the iminium ion intermediate, which subsequently decarboxylates to form the azomethine ylide.
-
Thermal Activation: Heat the suspension to reflux (approx. 110 °C) under a nitrogen atmosphere. A Dean-Stark trap should be utilized to remove the water generated during iminium formation, pushing the reaction to completion.
-
In-Process Control: After 4-6 hours, sample the reaction mixture. LC-MS should indicate the complete consumption of the active methylene compound and the formation of the1 [1].
-
Workup & Purification: Cool the mixture to room temperature, filter through a pad of Celite to remove unreacted polymeric formaldehyde and amino acid residues. Concentrate the filtrate under reduced pressure. Purify the crude viscous oil via silica gel plug filtration or crystallization (if a spirooxindole) to yield the 3,3-disubstituted pyrrolidine core.
Protocol 2: Enantioselective "Clip-Cycle" Synthesis
Objective: Synthesis of highly enantioenriched 3,3-disubstituted pyrrolidines using chiral phosphoric acid (CPA) catalysis.
Self-Validating System: The intermediate cross-metathesis product must be isolated and its
Step-by-Step Methodology:
-
The "Clip" Phase (Cross-Metathesis): Dissolve the Cbz-protected bis-homoallylic amine (50 mmol) and
-phenyl thioacrylate (100 mmol, 2.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M). -
Catalyst Introduction: Degas the solution by sparging with argon for 15 minutes. Add Hoveyda-Grubbs II catalyst (2.5 mol%). Mechanistic Note: HG-II is selected over Grubbs I/II due to its superior stability and initiation rate for electron-deficient olefins like thioacrylates.
-
Metathesis & Isolation: Stir the reaction at 40 °C for 12 hours. Concentrate and purify via flash chromatography to isolate the highly activated
-unsaturated thioester. Verify the trans-alkene geometry via coupling constants ( Hz) in H NMR. -
The "Cycle" Phase (Aza-Michael Addition): Dissolve the purified thioester (40 mmol) in anhydrous toluene (0.05 M). Add the chiral phosphoric acid catalyst, (R)-TRIP (10 mol%).
-
Stereoselective Cyclization: Stir the mixture at 50 °C for 48 hours. Mechanistic Note: The bulky 2,4,6-triisopropylphenyl groups on the (R)-TRIP catalyst create a chiral pocket that dictates the re/si face attack of the Cbz-protected nitrogen onto the thioester-activated alkene, 2 [2]. This modular approach has also been successfully adapted for3[3].
-
Workup & ee% Determination: Quench with saturated aqueous NaHCO
. Extract with EtOAc, dry over Na SO , and concentrate. Purify via column chromatography. Determine the enantiomeric excess (ee) via chiral HPLC.
Quantitative Data Presentation
| Methodology | Target Scaffold | Key Reagents / Catalyst | Yield Range | Enantiomeric Excess (ee) | Scalability Profile |
| Domino Mannich-[3+2] | Racemic Spirooxindoles | Sarcosine, (CH₂O)n, Toluene | 65–92% | N/A (Racemic) | High (Atom-economical, chromatography-free for solids) |
| Asymmetric "Clip-Cycle" | Chiral 3,3-Disubstituted | HG-II, Thioacrylate, (R)-TRIP | 55–85% | 88–96% | Moderate-High (Requires CPA catalyst, mild conditions) |
References
- Buev, E. M., Moshkin, V. S., & Sosnovskikh, V. Y. (2017). "Nonstabilized Azomethine Ylides in the Mannich Reaction: Synthesis of 3,3-Disubstituted Pyrrolidines, Including Oxindole Alkaloids".
- Clarke, P. A., et al. (2020). "Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines".
- Duff, L. C., et al. (2025). "'Clip-Cycle' approaches to functionalised pyrrolidines, pyrrolizidines and indolizidines". Organic & Biomolecular Chemistry (RSC Publishing).
Sources
Buchwald-Hartwig amination protocols using 3-methoxy-3-methylpyrrolidine
Application Note: High-Fidelity Buchwald-Hartwig Amination of 3-Methoxy-3-Methylpyrrolidine
Executive Summary
3-Methoxy-3-methylpyrrolidine represents a high-value pharmacophore in modern drug discovery. The gem-disubstitution at the 3-position offers a "Thorpe-Ingold" conformational lock, improving metabolic stability and target binding affinity, while the methoxy group modulates lipophilicity (LogD).
However, this structural advantage presents a synthetic challenge. The steric bulk proximal to the nitrogen, combined with the inductive electron-withdrawing effect (
This guide details two field-proven protocols using RuPhos and BrettPhos palladacycle precatalysts, specifically engineered to overcome these steric and electronic barriers.
Chemical Profile & Mechanistic Challenges
Substrate: 3-Methoxy-3-methylpyrrolidine (often supplied as HCl salt). Classification: Sterically hindered, electron-deficient secondary amine.
The Mechanistic Bottleneck
In the catalytic cycle, the coupling of hindered secondary amines is typically rate-limited by the Amine Binding step (coordination of the amine to the Pd(II) center) or the subsequent Deprotonation .
-
Steric Clash: The methyl group at C3 creates transannular strain that can impede the approach of the nitrogen lone pair to the bulky Pd-Ligand complex.
-
Electronic Deactivation: The C3-methoxy group exerts an inductive effect, lowering the pKa (estimated ~9.2 vs. 11.3 for pyrrolidine) and reducing nucleophilicity.
Solution: Use electron-rich, bulky dialkylbiaryl phosphine ligands (RuPhos, BrettPhos). These ligands facilitate oxidative addition while their specific bulk promotes the formation of the necessary monoligated Pd species, creating a "pocket" that accommodates the amine.
Figure 1: The Buchwald-Hartwig catalytic cycle. The yellow hexagon highlights the critical amine binding step, which is the primary failure mode for 3-methoxy-3-methylpyrrolidine.
Protocol A: The "Gold Standard" (RuPhos Pd G4)
Best For: Aryl bromides/chlorides, electron-neutral or electron-rich arenes, and substrates stable to strong bases. Why RuPhos? RuPhos is widely regarded as the premier ligand for secondary amines. Its specific steric architecture prevents bis-ligation, ensuring the active catalyst remains accessible to the hindered pyrrolidine.
Materials
-
Amine: 3-Methoxy-3-methylpyrrolidine HCl (1.2 equiv)
-
Electrophile: Aryl Halide (1.0 equiv)
-
Catalyst: RuPhos Pd G4 (1–2 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) (2.5 equiv if using amine HCl salt; 1.5 equiv if free base)
-
Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration)
Step-by-Step Procedure
-
Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar. Allow to cool under Argon/Nitrogen.
-
Solids Addition: Charge the vial with the Aryl Halide (if solid), Amine HCl salt, NaOtBu, and RuPhos Pd G4.
-
Note: If the amine is an oil/free base, add it after the solvent.
-
-
Degassing: Cap the vial and purge with inert gas for 5 minutes.
-
Solvent Addition: Add anhydrous Toluene via syringe.
-
Activation: Stir vigorously at room temperature for 2 minutes. The solution should turn a cloudy orange/brown.
-
Reaction: Heat the block to 85°C (for Bromides) or 100°C (for Chlorides). Stir for 2–12 hours.
-
Monitoring: Monitor by LCMS. Look for the disappearance of the aryl halide.[1]
-
Self-Validation: If <10% conversion is observed after 2 hours, check for "Pd Black" precipitation (indicates catalyst death due to O2 ingress).
-
-
Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad, and concentrate.
Protocol B: Base-Sensitive Substrates (BrettPhos Pd G4)
Best For: Substrates containing esters, nitriles, or ketones that might degrade with NaOtBu. Why BrettPhos? While RuPhos is excellent, BrettPhos often provides higher turnover numbers (TON) with weaker bases like Carbonates or Phosphates.
Materials
-
Catalyst: BrettPhos Pd G4 (1–3 mol%)
-
Base:
(finely ground, 3.0 equiv) or (3.0 equiv) -
Solvent: t-Amyl Alcohol (preferred) or 1,4-Dioxane.
-
Additive: 2-4% Water (v/v) is sometimes beneficial to solubilize the inorganic base (surfactant effect).
Step-by-Step Procedure
-
Charge Solids: Add Aryl Halide, Amine HCl, Base, and BrettPhos Pd G4 to the vial.
-
Inert Atmosphere: Seal and purge with Argon.
-
Solvent: Add t-Amyl Alcohol.
-
Reaction: Heat to 100–110°C . The weaker base requires higher thermal energy to drive the deprotonation equilibrium.
-
Workup: Standard EtOAc/Water extraction.
Comparative Data & Optimization
The following table summarizes expected performance based on general reactivity profiles for hindered secondary amines.
| Variable | Protocol A (Standard) | Protocol B (Sensitive) |
| Catalyst | RuPhos Pd G4 | BrettPhos Pd G4 |
| Base | NaOtBu | |
| Solvent | Toluene | t-Amyl Alcohol |
| Temp | 80–100°C | 100–110°C |
| Avg. Yield | 85–95% | 70–85% |
| Functional Tolerance | Low (No esters/ketones) | High (Esters, Nitriles OK) |
Optimization Decision Tree
Use this logic flow to troubleshoot low yields.
Figure 2: Troubleshooting logic for failed coupling reactions.
References
-
RuPhos/BrettPhos Development: Maitro, G., Vogel, S., Prestat, G., Madec, D., & Poli, G. "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases."[2] Chemical Science, 2011.
-
Buchwald Precatalyst Generation 4: Bruno, N. C., Niljianskul, N., & Buchwald, S. L. "Design and Synthesis of a New Generation of Palladacycle Precatalysts for Cross-Coupling Reactions." Journal of Organic Chemistry, 2014.
-
General User Guide for Pd-Coupling: D. S. Surry & S. L. Buchwald. "Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide." Chemical Science, 2011.
-
Amine Properties (PubChem): National Center for Biotechnology Information. "PubChem Compound Summary for CID 22993433, 3-(Methoxymethyl)pyrrolidine."
Sources
Application Notes & Protocols: Incorporating 3-Methoxy-3-methylpyrrolidine into Fragment-Based Drug Design
Introduction: The Imperative for Three-Dimensionality in Modern Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for generating high-quality leads, complementing traditional high-throughput screening (HTS) with its efficiency in exploring chemical space.[1][2] However, early fragment libraries were often dominated by flat, sp2-rich aromatic compounds.[3][4] The scientific community has increasingly recognized the need to "escape from flatland," embracing fragments with greater three-dimensional (3D) character.[5] Molecules with higher sp3 content often exhibit improved physicochemical properties, such as enhanced solubility and better metabolic profiles, and can form more specific, complex interactions with protein targets, potentially leading to improved selectivity and novelty in drug candidates.[3][6][7]
Saturated heterocycles are exemplary scaffolds for building 3D-rich fragment libraries.[8][9] Among these, the pyrrolidine ring is a privileged structure found in numerous natural products and FDA-approved drugs.[7][10] This guide focuses on a particularly valuable, yet underutilized fragment: 3-methoxy-3-methylpyrrolidine . This fragment is strategically designed to offer several advantages in an FBDD campaign:
-
Inherent 3D-Topology: The saturated pyrrolidine core provides a rigid, non-planar scaffold that projects substituents into defined vectors in 3D space.[7]
-
Strategic Functionalization: The geminal methoxy and methyl groups at the C3 position offer a powerful combination of features. The methoxy group acts as a potent hydrogen bond acceptor, while the adjacent methyl group can probe small hydrophobic pockets, providing clear, interpretable Structure-Activity Relationships (SAR).
-
Improved Physicochemical Properties: The sp3-rich nature of the scaffold generally leads to improved aqueous solubility compared to flat aromatic counterparts, a critical factor for the high concentrations used in fragment screening.[7]
-
Defined Elaboration Vectors: The pyrrolidine nitrogen serves as a primary, synthetically tractable exit vector, allowing for rapid and controlled elaboration during hit-to-lead optimization.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the rationale, design, and execution of an FBDD campaign incorporating the 3-methoxy-3-methylpyrrolidine scaffold. We will detail the logic behind library design, provide step-by-step protocols for biophysical screening, and outline strategies for structure-guided hit-to-lead optimization.
Part 1: Fragment Library Design and Synthesis
The success of an FBDD campaign begins with a well-designed library. The goal is not to create a large library, but a smaller, high-quality collection of fragments that are diverse in shape and functionality while retaining favorable physicochemical properties.
Rationale for a Focused 3-Methoxy-3-methylpyrrolidine Library
A focused library built around the 3-methoxy-3-methylpyrrolidine core allows for a systematic exploration of the chemical space around a validated 3D scaffold. The design philosophy is to append a variety of small chemical groups, primarily at the pyrrolidine nitrogen, to probe for additional interactions within a target's binding site. This "growth" vector is synthetically accessible and allows for rapid diversification.
Protocol 1: Synthesis of a Diversified Pyrrolidine Fragment Library
The synthesis of substituted pyrrolidines can be achieved through various robust chemical methods, such as the asymmetric [3+2] cycloaddition of azomethine ylides with olefins.[7][10] This provides a stereocontrolled route to enantiomerically pure pyrrolidine scaffolds. The following protocol outlines a general strategy for creating a small, diversified library from a core pyrrolidine intermediate.
Step 1: Synthesis of the Core Scaffold (e.g., N-H 3-methoxy-3-methylpyrrolidine)
-
Reaction Setup: Utilize an established multi-step synthesis, for example, starting from a suitable amino acid derivative to construct the core pyrrolidine ring with the desired 3,3-disubstitution. This may involve protection/deprotection steps.
-
Purification: Purify the core scaffold using column chromatography or crystallization to ensure high purity (>95%), which is critical for biophysical assays.
-
Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and mass spectrometry.
Step 2: Library Diversification via N-Functionalization
-
Parallel Synthesis Setup: In a parallel synthesizer or multi-well plate, dispense the core N-H pyrrolidine scaffold into separate reaction vessels.
-
Reagent Addition: Add a diverse set of reagents to each vessel to functionalize the nitrogen. Examples include:
-
Acylation: Use a variety of acid chlorides or anhydrides (e.g., acetyl chloride, benzoyl chloride) to introduce amide functionalities.
-
Sulfonylation: Use sulfonyl chlorides (e.g., methanesulfonyl chloride) to introduce sulfonamides.
-
Alkylation/Reductive Amination: Use small aldehydes (e.g., acetaldehyde, cyclopropanecarboxaldehyde) under reductive amination conditions to introduce alkyl groups.
-
-
Reaction and Work-up: Allow the reactions to proceed to completion. Perform a streamlined, parallel work-up and purification, often using automated flash chromatography or mass-directed preparative HPLC.
-
Quality Control: Analyze each new fragment for purity (ideally >95% by LC-MS and NMR) and confirm its structure. Stock the final compounds in DMSO for screening.
Data Presentation: Physicochemical Properties of a Virtual Library
To ensure compliance with the "Rule of Three" (Ro3), which guides the design of effective fragments, the physicochemical properties of any designed library should be calculated.[7][11]
| Fragment ID | Structure | MW ( g/mol ) | cLogP | H-Bond Donors | H-Bond Acceptors | TPSA (Ų) |
| Core-01 | 3-methoxy-3-methylpyrrolidine | 115.17 | 0.35 | 1 | 2 | 21.3 |
| Lib-01A | N-acetyl-3-methoxy-3-methylpyrrolidine | 157.21 | 0.20 | 0 | 3 | 32.6 |
| Lib-01B | N-mesyl-3-methoxy-3-methylpyrrolidine | 193.27 | 0.15 | 0 | 4 | 64.6 |
| Lib-01C | N-benzyl-3-methoxy-3-methylpyrrolidine | 205.29 | 2.10 | 0 | 2 | 12.5 |
Table 1: Calculated physicochemical properties for the core scaffold and representative derivatives. Properties were calculated using standard cheminformatics software and serve as a guide for library design.
Caption: Workflow for the synthesis and diversification of the core fragment.
Part 2: The Biophysical Screening Cascade
Because fragments bind with weak affinity (typically in the high micromolar to millimolar range), highly sensitive biophysical techniques are required for their detection.[1][12] A tiered or cascaded approach is most effective, using a high-throughput primary screen to identify initial hits, followed by more detailed, lower-throughput orthogonal methods to confirm binding and eliminate false positives.[1]
Caption: A typical biophysical screening cascade for FBDD.
Protocol 2: Primary Screening via Surface Plasmon Resonance (SPR)
SPR is an excellent primary screening technique due to its high sensitivity for low molecular weight binders, low protein consumption, and ability to provide real-time kinetic data.[12][13][14]
Objective: To identify fragments from the library that bind to the target protein.
Materials:
-
Purified, active target protein (>95% purity).
-
SPR instrument (e.g., Biacore, Octet SF3).[1]
-
Sensor chips (e.g., CM5, for amine coupling).
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Screening buffer (e.g., HBS-EP+), optimized for protein stability and minimal non-specific binding.
-
Fragment library plates (fragments at 1 mM in 100% DMSO).
Methodology:
-
Protein Immobilization:
-
Immobilize the target protein onto a sensor chip surface using standard amine coupling chemistry. Aim for a density that will provide a robust signal for small fragment binding (e.g., 8,000-12,000 Response Units, RU).
-
Use a reference flow cell (mock-coupled or coupled with an irrelevant protein) to subtract bulk refractive index changes and non-specific binding.[13]
-
-
Assay Optimization:
-
Fragment Screen (Single Concentration):
-
Prepare assay plates by diluting fragment stocks from 1 mM DMSO into screening buffer to a final concentration of 100-200 µM.
-
Inject each fragment over the target and reference surfaces for a defined association time (e.g., 60 seconds), followed by a dissociation phase (e.g., 120 seconds).
-
Include buffer-only "double referencing" injections periodically to correct for any signal drift.
-
-
Data Analysis and Hit Selection:
-
Process the raw sensorgram data by subtracting the reference channel signal and buffer-only injections.
-
Identify hits as fragments that produce a concentration-dependent binding response significantly above the noise level. A typical cutoff might be >20 RU.
-
Visually inspect sensorgrams to ensure they show a plausible binding and dissociation profile, rather than artifacts like aggregation or sharp non-specific spikes.
-
-
Hit Confirmation:
-
Re-test initial hits from a fresh stock in a dose-response format (e.g., 5-point titration) to confirm binding and estimate the dissociation constant (KD).
-
Protocol 3: Hit Validation and Characterization via NMR Spectroscopy
NMR, particularly protein-observed 2D ¹H-¹⁵N HSQC experiments, is a powerful orthogonal method for hit validation.[15][16] It detects binding by observing changes (perturbations) in the protein's own signals upon ligand binding, making it highly reliable with a very low false-positive rate.[2][16]
Objective: To confirm the binding of SPR hits and map the binding site on the protein.
Materials:
-
¹⁵N-isotopically labeled target protein (0.1-0.2 mM) in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.8) with 5-10% D₂O.
-
Confirmed fragment hits from SPR screen.
-
High-field NMR spectrometer with a cryoprobe.
Methodology:
-
Reference Spectrum: Acquire a high-quality 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein alone (with 1-2% DMSO added as a control). This is the "apo" or reference spectrum.[15]
-
Fragment Soaking:
-
Add a fragment hit to the protein sample to a final concentration typically 5-10 times the expected KD (e.g., 500 µM to 1 mM).
-
Allow the sample to equilibrate.
-
-
Data Acquisition: Acquire a 2D ¹H-¹⁵N HSQC spectrum of the protein-fragment complex.
-
Data Analysis (Chemical Shift Perturbation - CSP):
-
Overlay the apo spectrum with the fragment-bound spectrum.[15]
-
Identify protein amide peaks (resonances) that have shifted their position or significantly broadened/disappeared. These changes are indicative of a direct or allosteric binding event in the vicinity of those residues.
-
Calculate the magnitude of the CSP for each residue to quantify the effect.
-
-
Binding Site Mapping: If a resonance assignment for the protein is available, the residues showing significant CSPs can be mapped onto the protein's 3D structure to visualize the fragment's binding footprint.[15]
-
Affinity Determination (Titration):
-
To determine the binding affinity (KD), perform a titration experiment. Acquire a series of HSQC spectra on a single protein sample while progressively adding increasing concentrations of the fragment.
-
Track the chemical shift changes of the most affected residues and fit the data to a binding isotherm to calculate the KD.[15]
-
Part 3: Structural Biology and Hit-to-Lead Optimization
The ultimate goal of FBDD is to obtain a high-resolution 3D structure of the fragment bound to its target.[17] This structural information is the blueprint for the hit-to-lead (F2L) phase, transforming a weakly binding fragment into a potent lead compound through rational, structure-guided design.[18][19]
Protocol 4: Structure Determination via X-ray Crystallography
X-ray crystallography provides an atomic-level snapshot of how the fragment sits in the binding pocket, revealing key interactions and identifying nearby pockets that can be exploited for affinity improvement.[19][20]
Objective: To solve the high-resolution co-crystal structure of the protein-fragment complex.
Methodology:
-
Crystallization:
-
Obtain well-diffracting crystals of the apo-protein through extensive screening of crystallization conditions.
-
-
Fragment Soaking:
-
Transfer apo crystals into a solution of the crystallization mother liquor containing a high concentration of the fragment (e.g., 1-10 mM, limited by solubility).
-
Allow the fragment to diffuse into the crystal and bind to the target protein over several hours.
-
Alternatively, for challenging cases, co-crystallize the protein directly in the presence of the fragment.
-
-
Cryo-protection and Data Collection:
-
Soak the crystal in a cryo-protectant solution and flash-cool it in liquid nitrogen.
-
Collect X-ray diffraction data, typically at a synchrotron beamline for highest quality.[18]
-
-
Structure Solution and Refinement:
-
Process the diffraction data and solve the structure using molecular replacement with the known apo-protein structure.
-
Carefully examine the resulting electron density maps to unambiguously identify the density corresponding to the bound fragment.
-
Model the fragment into the density and refine the structure to high resolution.
-
Hit-to-Lead (F2L) Optimization Strategies
With a co-crystal structure in hand, the medicinal chemistry campaign can begin. The goal is to elaborate the initial fragment hit, growing it to make additional, potency-enhancing interactions with the target.[21][22]
Key Strategy: Fragment Growing This is the most common F2L strategy.[21] It involves adding chemical functionality to an exit vector on the fragment to engage an adjacent sub-pocket on the protein surface.
-
Analysis: The structure of the 3-methoxy-3-methylpyrrolidine fragment bound to the target will reveal the orientation of the methoxy and methyl groups, and most importantly, the solvent-exposed pyrrolidine nitrogen.
-
Design: Medicinal chemists will design new analogues where chemical extensions are added to the nitrogen. For example, if a nearby hydrophobic pocket is observed, an ethyl or cyclopropyl group might be added. If a hydrogen bond donor from the protein is available, a carbonyl-containing group could be introduced to act as an acceptor.
-
Synthesis & Testing: The designed analogues are synthesized and tested for affinity (using SPR or NMR) to determine if the modification was productive.
Caption: The iterative cycle of hit-to-lead optimization.
Guiding Principle: Ligand Efficiency (LE) During optimization, it is crucial to monitor not just affinity, but Ligand Efficiency (LE). LE is the binding energy per heavy (non-hydrogen) atom. It helps ensure that increases in potency are achieved efficiently, without adding excessive molecular weight, which can negatively impact drug-like properties.[23] A high LE in the starting fragment is desirable, and maintaining a good LE during optimization is a key goal.[23][24]
Conclusion
The incorporation of novel, 3D-scaffolds like 3-methoxy-3-methylpyrrolidine is a critical step forward in the evolution of fragment-based drug discovery. This fragment offers a unique combination of three-dimensionality, desirable physicochemical properties, and clear, interpretable interaction points. By leveraging a systematic approach that integrates rational library design, a robust biophysical screening cascade, and structure-guided medicinal chemistry, research teams can unlock new areas of chemical space and efficiently develop novel lead compounds against even the most challenging biological targets.
References
- Vertex AI Search. (n.d.). Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters.
- Sygnature Discovery. (n.d.). Why 3D is not the always the winner in fragment-based screening?
- STAR Protocols. (2024). Protocol to perform fragment screening using NMR spectroscopy.
- Royal Society of Chemistry. (2019). Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery. Chemical Science.
- Sartorius. (n.d.). Advanced SPR applications accelerate hit identification and validation in fragment‐based drug discovery.
- National Institutes of Health. (2010). Fragment Screening by Surface Plasmon Resonance. PMC.
- (n.d.). A Generic 3D-Diverse Fragment Library for Crystallographic Screening and Drug Discovery.
- Bruker. (n.d.). NMR-based Fragment Screening for Drug Discovery.
- Beactica. (n.d.). Fragment library screening and lead characterization using SPR biosensors.
- Chemistry World. (2025). This fragment-based drug discovery library is designed to be sociable.
- National Institutes of Health. (n.d.). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. PMC.
- National Institutes of Health. (n.d.). Evaluating the Advantages of Using 3D-Enriched Fragments for Targeting BET Bromodomains. PMC.
- Mestrelab Research. (2024). Optimizing Fragment-Based Drug Discovery by NMR: A Deep Dive into Mnova Screening Software Solutions.
- Royal Society of Chemistry. (2015). Applications of NMR in Fragment-Based Drug Design. Books.
- MDPI. (2024). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery.
- PLOS One. (2013). Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target.
- PubMed. (2007). Fragment-based screening using X-ray crystallography and NMR spectroscopy.
- National Institutes of Health. (n.d.). Partially Saturated Bicyclic Heteroaromatics as an sp3‐Enriched Fragment Collection. PMC.
- ResearchGate. (n.d.). Saturated Heterocycles with Applications in Medicinal Chemistry.
- National Institutes of Health. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. PMC.
- CrystalsFirst. (2022). Fragment HIT Identification in FBDD.
- Selvita. (n.d.). X-ray Crystallography Fragment Screening.
- ACS Publications. (2021). Fragment Hits: What do They Look Like and How do They Bind?
- David Spring's group. (2016). Partially Saturated Bicyclic Heteroaromatics as an sp3‐Enriched Fragment Collection.
- (n.d.). To Design and Develop Semi-Saturated and Unsaturated Bicyclic Heterocycles for Fragment-Based Drug Discovery (FBDD) Campaigns.
- ResearchGate. (n.d.). A) Selectedheterocycle containing drugs including those developed by... | Download Scientific Diagram.
- ResearchGate. (n.d.). Rapid optimisation of fragments and hits to lead compounds from screening of crude reaction mixtures.
- CiNii Research. (2010). Facile synthesis of 3-methoxycarbonyl-2,2,5,5-tetra-methylpyrrolidine-1-oxyl and derivatives.
- (n.d.). Design and Synthesis of Three-Dimensional Pyrrolidine Fragments.
- Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery.
- (n.d.). Design and Synthesis of 3-D Fragments to Explore New Areas of Pharmaceutical Space.
- Frontiers. (n.d.). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery.
- CORE. (n.d.). Ligand efficiency as a guide in fragment hit selection and optimization.
- (2022). Fragment-to-Lead Medicinal Chemistry Publications in 2020.
- (n.d.). Approaches to Fragment-Based Drug Design.
- (n.d.). Fragment Based Drug Discovery.
- University of Cambridge. (2023). Organic & Biomolecular Chemistry.
- Exacte Labs. (2023). Decomposition of Small Molecules for Fragment-Based Drug Design.
- National Institutes of Health. (n.d.). Fragment screening at AstraZeneca: developing the next generation biophysics fragment set. PMC.
- Research and Reviews. (2023). Screening, Designing and its Physicochemical Properties Involved in Drug Discovery.
- MDPI. (2023). Green Drug Discovery: Novel Fragment Space from the Biomass-Derived Molecule Dihydrolevoglucosenone (Cyrene TM ).
Sources
- 1. sartorius.com [sartorius.com]
- 2. NMR-based Fragment Screening for Drug Discovery | Bruker [bruker.com]
- 3. Partially Saturated Bicyclic Heteroaromatics as an sp3‐Enriched Fragment Collection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. enamine.net [enamine.net]
- 11. mdpi.com [mdpi.com]
- 12. Fragment Screening by Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. beactica.com [beactica.com]
- 15. cell.com [cell.com]
- 16. books.rsc.org [books.rsc.org]
- 17. Fragment-based screening using X-ray crystallography and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]
- 20. selvita.com [selvita.com]
- 21. Frontiers | In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery [frontiersin.org]
- 22. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 23. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 24. rroij.com [rroij.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Cyclization of 3-Methoxy-3-methylpyrrolidine Precursors
Introduction
3-Methoxy-3-methylpyrrolidine is a sterically demanding, highly valuable nitrogen heterocycle utilized extensively in modern drug discovery. It serves as a critical structural motif in the development of novel acetylcholinesterase inhibitors for neurodegenerative diseases (1)[1] and is a key building block in the synthesis of Tyk2 inhibitors targeting autoimmune disorders (2)[2]. However, the synthesis of this pyrrolidine core via the intramolecular cyclization of acyclic precursors often suffers from low yields due to competing side reactions.
As a Senior Application Scientist, I have designed this troubleshooting guide to provide a mechanistic framework to help you diagnose, optimize, and validate your cyclization workflows.
Core Diagnostic Workflow
Fig 1: Diagnostic workflow for troubleshooting low cyclization yields.
Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting
Q1: Why is my overall yield consistently below 40%, with significant mass balance lost to unidentifiable baseline material?
Expert Insight: When synthesizing 3-methoxy-3-methylpyrrolidine via the cyclization of an acyclic precursor (e.g., 4-halo-2-methoxy-2-methylbutan-1-amine), the primary competing pathway is intermolecular oligomerization. Although the gem-disubstitution at C3 provides a favorable conformational bias, the primary halide or sulfonate is still highly susceptible to intermolecular attack if the effective molarity is not properly controlled (3)[3].
Actionable Solution: Operate at high dilution (typically
Q2: I am observing significant alkene byproducts. How can I suppress elimination?
Expert Insight: If you are using a strong base (like NaH or KOtBu) to deprotonate the amine, the basicity of the reaction medium can trigger an E2 elimination of the primary leaving group, forming acyclic alkenes or pyrrolines. The bulky methoxy and methyl groups at C3 can sterically hinder the desired SN2 trajectory slightly, giving the E2 pathway a kinetic advantage if the base is too aggressive.
Actionable Solution: Switch to a milder, non-nucleophilic base such as
Q3: How exactly does the C3 quaternary center affect the cyclization kinetics?
Expert Insight: The presence of both a methyl and a methoxy group at the C3 position induces the Thorpe-Ingold (gem-dialkyl) effect. This steric bulk decreases the internal angle between the remaining carbon bonds of the acyclic chain, effectively pushing the nucleophilic amine and the electrophilic carbon closer together. This significantly lowers the activation entropy (
Fig 2: Mechanistic pathway of amino-alcohol cyclization driven by the Thorpe-Ingold effect.
Quantitative Data: Optimization of Cyclization Conditions
The following table summarizes the causal relationship between activation methods, reaction conditions, and the resulting yield of 3-methoxy-3-methylpyrrolidine from a 4-amino-2-methoxy-2-methylbutan-1-ol precursor.
| Precursor Activation Method | Base / Reagents | Concentration | Temp (°C) | Yield (%) | Major Byproduct |
| Pre-formed Mesylate ( | 0.20 M | 80 | 35% | Intermolecular Oligomers | |
| Pre-formed Mesylate ( | 0.02 M | 80 | 68% | Acyclic Alkenes (E2) | |
| Mitsunobu ( | None | 0.05 M | 0 | 85% | Hydrazide Adducts |
| Appel ( | 0.05 M | 0 | 88% |
Optimized Experimental Protocol: Appel-Mediated Intramolecular Cyclization
This protocol utilizes an in situ activation strategy, avoiding the isolation of unstable alkyl halide intermediates. It acts as a self-validating system : the precipitation of triphenylphosphine oxide (
Materials:
-
4-amino-2-methoxy-2-methylbutan-1-ol (1.0 equiv)
-
Triphenylphosphine (
, 1.2 equiv) -
Carbon tetrabromide (
, 1.2 equiv) -
Triethylamine (
, 2.5 equiv) -
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation & Dilution: Dissolve the amino-alcohol precursor (1.0 equiv) and
(1.2 equiv) in anhydrous DCM to achieve a high-dilution concentration of 0.05 M.-
Causality: High dilution is critical to suppress intermolecular dimerization, favoring the intramolecular ring closure.
-
-
Thermal Control: Cool the reaction vessel to 0 °C using an ice bath under an inert argon atmosphere.
-
Electrophile Generation: Add
(1.2 equiv) portion-wise over 15 minutes.-
Causality: Slow addition prevents localized exothermic spikes that could degrade the precursor or promote side reactions.
-
-
Base Addition: Add
(2.5 equiv) dropwise.-
Causality: The base neutralizes the HBr generated during the Appel activation, preventing protonation of the primary amine and maintaining its nucleophilicity.
-
-
Cyclization: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 12 hours.
-
Validation & Workup: Monitor the reaction via LC-MS. The formation of a white precipitate (
) indicates successful activation. Once complete, concentrate the mixture under reduced pressure. Triturate the crude residue with diethyl ether to precipitate the remaining . Filter, and purify the filtrate via vacuum distillation to yield pure 3-methoxy-3-methylpyrrolidine.
References
-
Discovery of Novel Acetylcholinesterase Inhibitors by Virtual Screening, In Vitro Screening, and Molecular Dynamics Simulations. Journal of Chemical Information and Modeling (ACS Publications). 1
-
WO2023220046A1 - Tyk2 inhibitors. Google Patents. 2
-
Recent advances in the electrochemical construction of heterocycles. Beilstein Journal of Organic Chemistry. 3
-
Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. ACS Publications. 5
-
Pyrrolidine synthesis. Organic Chemistry Portal. 4
Sources
Preventing racemization of (3R)-3-Methoxy-3-methyl-pyrrolidine during coupling
Technical Support Center: (3R)-3-Methoxy-3-methyl-pyrrolidine
Guide: Preventing Racemization During Coupling Reactions
Welcome to the technical support center for (3R)-3-Methoxy-3-methyl-pyrrolidine. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this chiral building block in their synthetic workflows. Our goal is to provide you with the in-depth technical knowledge and practical troubleshooting advice required to maintain the stereochemical integrity of your molecules during critical coupling steps.
As Senior Application Scientists, we understand that maintaining enantiopurity is paramount. This guide moves beyond simple protocols to explain the underlying mechanisms of racemization and provide a framework for rational reaction design.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant racemization of our (3R)-3-Methoxy-3-methyl-pyrrolidine starting material after amide coupling. What is the most likely cause?
This is a common and critical issue. The primary culprit is often the reaction conditions, which can facilitate the formation of a planar, achiral enamine intermediate. This process is typically accelerated by an inappropriate choice of base, elevated temperatures, or prolonged reaction times.
The key to preventing racemization lies in understanding the mechanism. The methoxy group at the C3 position, while providing unique electronic properties, can also participate in the formation of this problematic enamine, especially under basic conditions. The lone pair on the pyrrolidine nitrogen can initiate a cascade that leads to the loss of stereochemistry.
Mechanism of Racemization:
Caption: Step-by-step workflow for a low-racemization amide coupling protocol.
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice-water bath.
-
To the cooled solution, add HATU (1.1 eq) followed by the dropwise addition of DIPEA (2.0 eq).
-
Stir the mixture at 0 °C for 15-20 minutes to allow for the formation of the active ester.
-
In a separate flask, dissolve (3R)-3-Methoxy-3-methyl-pyrrolidine (1.05 eq) in a small amount of anhydrous DCM.
-
Add the pyrrolidine solution dropwise to the activated carboxylic acid mixture at 0 °C.
-
Maintain the reaction at 0 °C for 1 hour, then remove the ice bath and allow it to slowly warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and proceed with a standard aqueous workup and purification.
Trustworthiness Check: The use of pre-activation at low temperatures before adding the chiral amine is a critical, self-validating step. It ensures the highly reactive acylating agent is readily available to react immediately with the amine, minimizing the amine's exposure time to the basic reaction medium.
Q4: How can we analytically verify the enantiomeric purity of our coupled product?
Post-reaction analysis is essential to confirm the success of your low-racemization protocol. The most reliable method for this is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .
Analytical Workflow:
-
Develop a Method: A chiral column (e.g., Chiralpak® series) must be used. You will need to screen different mobile phases (typically hexane/isopropanol or hexane/ethanol mixtures) to achieve baseline separation of the two enantiomers.
-
Analyze the Racemic Standard: Synthesize a small amount of the racemic product by intentionally using racemic 3-Methoxy-3-methyl-pyrrolidine or by treating your enantiopure product with a strong base to force racemization. This allows you to identify the retention times of both the (R) and (S) enantiomers.
-
Analyze Your Sample: Inject your purified product from the optimized coupling reaction. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.
Calculation of Enantiomeric Excess (% ee): % ee = (|Area_R - Area_S|) / (Area_R + Area_S) * 100
This analytical step provides the definitive, quantitative data needed to validate your coupling conditions and ensure the stereochemical integrity of your final compound.
References
-
HATU: A Potent Coupling Reagent for Amide Bond Formation. Chemical Communications, Royal Society of Chemistry. [Link]
-
Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley, Larock, R. C. [Link]
-
OxymaPure: An Efficient Additive for Peptide Synthesis to Replace HOBt. Journal of Peptide Science, Wiley Online Library. [Link]
Removing residual solvents from hygroscopic pyrrolidine hydrochloride salts
Welcome to the technical support center for handling and processing hygroscopic pyrrolidine hydrochloride salts. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with removing residual solvents from these materials. The inherent affinity of these salts for atmospheric moisture can complicate final drying steps, leading to issues with product stability, purity, and handling.[1][2]
This guide provides in-depth, field-proven insights and troubleshooting protocols to ensure the integrity of your final product.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the final drying and isolation of pyrrolidine hydrochloride salts.
Issue 1: My "dry" pyrrolidine hydrochloride salt is clumping and appears wet or oily.
Probable Cause: This is a classic sign of deliquescence, where the salt absorbs enough atmospheric moisture to dissolve into a saturated solution.[2] This is particularly common for hydrochloride salts of small amines, which can be extremely hygroscopic.[3][4] The issue is exacerbated if the initial solvent removal was incomplete, as residual protic solvents can attract atmospheric water.
In-Depth Analysis: The hygroscopicity of a salt is determined by its Deliquescence Relative Humidity (DRH). When the ambient relative humidity (RH) exceeds the DRH, the salt will begin to absorb water from the air.[2] For many pyrrolidine-based HCl salts, the DRH can be quite low, making them challenging to handle outside of a controlled environment.
Solution Workflow:
-
Immediate Action: Transfer the material to a desiccator over a strong drying agent (e.g., P₂O₅, fresh CaCl₂, or silica gel) under vacuum. This will halt further moisture absorption.
-
Solvent Removal Strategy:
-
High-Vacuum Drying: Place the salt in a suitable flask (e.g., a round-bottom flask) and dry under high vacuum (<1 mmHg) at a moderately elevated temperature (e.g., 40-60°C). Heating should be gentle to avoid decomposition.[5]
-
Azeotropic Distillation: If the salt is soluble in a non-polar solvent that forms an azeotrope with water (e.g., toluene), this method can be highly effective.
-
Protocol: Dissolve or suspend the salt in toluene. Heat the mixture to reflux using a Dean-Stark apparatus to physically separate the water as it is removed. Once water evolution ceases, the salt can be isolated by filtration or by carefully removing the toluene under reduced pressure.
-
-
-
Handling Post-Drying: Once dry, handle the material exclusively in a low-humidity environment, such as a glove box or a glove bag with a positive pressure of dry nitrogen.[1][6]
Diagram: Decision-Making for Drying Hygroscopic Salts
Caption: General workflow for lyophilization (freeze-drying).
References
-
ICH Q3C (R9) Residual solvents - Scientific guideline. European Medicines Agency (EMA). [Link]
-
ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Therapeutic Goods Administration (TGA). [Link]
-
Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation (ICH). [Link]
-
Impurities: Guideline for Residual Solvents Q3C(R7). International Council for Harmonisation (ICH). [Link]
-
How do you handle hygroscopic solutes in the lab? TutorChase. [Link]
-
Analysis of Residual Solvents According to the New ICH Q3C Guideline. Shimadzu. [Link]
-
Mastering Karl Fischer Moisture Analysis: A Complete Guide. TCA Lab / Alfa Chemistry. [Link]
-
Karl Fischer Titration Tips: Water Content Measurement. Mettler Toledo. [Link]
-
Water Determination (Karl Fischer Method). Japanese Pharmacopoeia. [Link]
-
API Spray Drying Process: How Active Pharmaceutical Ingredients Are Developed. Pilotech. [Link]
-
How do you handle hygroscopic salts? HepatoChem. [Link]
-
Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. ResearchGate. [Link]
-
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. [Link]
-
Debunking the myths: clearing up six common misconceptions about reagent lyophilization. BioTechniques. [Link]
- Recovery of anhydrous hci from aqueous azeotropes by plural stage distillation.
-
Lyophilization / Freeze Drying – A Review. World Journal of Pharmaceutical Research. [Link]
-
Development of Suitable Plant-Scale Drying Conditions That Prevent API Agglomeration and Dehydration. ACS Publications. [Link]
-
Is there a practical and efficient way to protect hygroscopic compounds from water uptake? ResearchGate. [Link]
-
How to Handle Hygroscopic Reference Standards? Chromatography Forum. [Link]
-
A Review on Lyophilization: A Technique to Improve Stability of Hygroscopic, Thermolabile Substances. Semantic Scholar. [Link]
- Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceuticals.
-
HCl recovery using azeotrope shifters. SGL Carbon. [Link]
-
Is pyrrolidine hydrochloride deliquescent, or easy to dry? Sciencemadness. [Link]
-
Problem with hydrochloride salt formation/isolation. Reddit. [Link]
-
Karl Fischer water content titration. Scharlab. [Link]
-
An innovative drug delivery form for hygroscopic pharmaceutical drugs. European Pharmaceutical Review. [Link]
-
Hydrochloric Acid Recovery and Purification. UD Technologies. [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. [Link]
-
HCl Treatment. De Dietrich Process Systems. [Link]
-
Hydrochloric Acid. GMM Pfaudler. [Link]
-
Purification of organic hydrochloride salt? ResearchGate. [Link]
-
Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. Semantic Scholar. [Link]
-
Instability of the hydrochloride salts of cathinone derivatives in air. PubMed. [Link]
-
Lyophilization of Parenteral (7/93). FDA. [Link]
-
Is it possible to boil off HCl from pyridinium chloride salts? ResearchGate. [Link]
-
Drying salts with HCl solution. Chemistry Stack Exchange. [Link]
-
Overcoming Excipient Challenges in Spray-Dried Dispersions. Pharmaceutical Technology. [Link]
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. pdf.smolecule.com [pdf.smolecule.com]
- 3. Sciencemadness Discussion Board - Is pyrrolidine hydrochloride deliquescent, or easy to dry? - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. reddit.com [reddit.com]
- 5. tutorchase.com [tutorchase.com]
- 6. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
Technical Support Center: Optimizing Purification of 3-Methoxy-3-Methylpyrrolidine Intermediates
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently observe researchers losing significant yield during the synthesis of sterically encumbered cyclic amines. 3-Methoxy-3-methylpyrrolidine is a highly valuable building block—frequently employed in the synthesis of advanced therapeutics like 1[1]—but its intermediates present severe chromatographic and handling bottlenecks.
This guide bypasses generic advice to provide field-proven, self-validating solutions for the two most notorious failure points in this workflow: the elimination of the tertiary alcohol during methylation, and the irreversible adsorption/volatilization of the deprotected pyrrolidine.
Process Workflow Visualization
Synthetic pathway of 3-methoxy-3-methylpyrrolidine HCl detailing critical reaction nodes.
Troubleshooting & FAQs
Q: Why am I observing a massive loss of yield due to elimination during the methylation of N-Boc-3-methyl-3-pyrrolidinol? A: Tertiary alcohols are notoriously difficult to methylate due to severe steric hindrance and their 2[2]. When using strong bases like Sodium Hydride (NaH) to generate the alkoxide, elevated temperatures will inadvertently promote the formation of an endocyclic alkene byproduct rather than the desired SN2 substitution with methyl iodide. Causality & Solution: The basicity of NaH outcompetes its utility as a deprotonating agent if the temperature rises. Maintain the reaction strictly at 0 °C during the addition of MeI. If elimination persists, consider milder methylation conditions, such as using diazomethane with a fluoboric acid catalyst, which has been proven effective for moderately hindered alcohols[2].
Q: My deprotected 3-methoxy-3-methylpyrrolidine free base is streaking severely on silica gel, and my mass recovery is below 40%. How can I fix this? A: Secondary amines like pyrrolidine interact strongly with the acidic silanol (Si-OH) groups on standard normal-phase silica gel. This causes irreversible adsorption and severe peak tailing. Causality & Solution: You must suppress the ionization of the amine. Pre-treat your silica column by flushing it with 1-5% Triethylamine (TEA) in hexanes before loading your sample. Alternatively, bypass normal-phase entirely; preparative3 (e.g., 0.1% NH₄OH in Water/MeCN) is widely recognized as the superior method for isolating pure pyrrolidine diastereomers and free bases[3].
Q: I had a pure product by NMR, but after concentrating the fractions on the rotary evaporator, my mass is gone. What happened? A: You evaporated your product. Low molecular weight pyrrolidines (the free base of 3-methoxy-3-methylpyrrolidine has a MW of 115.17 g/mol ) have high vapor pressures and are 4[4]. Causality & Solution: Never concentrate the free base under high vacuum or elevated heat. To ensure complete mass recovery and stability, the compound should be trapped and 1[1]. The salt is non-volatile, highly crystalline, and bench-stable.
Quantitative Data: Chromatographic Optimization
Table 1: Comparison of Chromatographic Systems for Pyrrolidine Intermediates
| Intermediate | Stationary Phase | Mobile Phase | Modifier | Typical Recovery | Primary Issue Addressed |
| N-Boc-3-methyl-3-pyrrolidinol | Normal (Silica) | Hexanes / EtOAc | None | 85-90% | Separation from non-polar elimination byproducts |
| N-Boc-3-methoxy-3-methylpyrrolidine | Normal (Silica) | Hexanes / EtOAc | None | 80-85% | Removal of unreacted tertiary alcohol |
| 3-methoxy-3-methylpyrrolidine (Free Base) | Reverse (C18) | Water / MeCN | 0.1% NH₄OH | 75-80% | Severe streaking; silanol binding |
| 3-methoxy-3-methylpyrrolidine (Free Base) | Normal (Silica) | DCM / MeOH | 1-2% TEA | 60-70% | Irreversible adsorption to acidic silica |
Validated Experimental Protocols
Protocol A: O-Methylation of N-Boc-3-methyl-3-pyrrolidinol
-
Preparation: Dissolve N-Boc-3-methyl-3-pyrrolidinol (1.0 eq) in anhydrous DMF (0.2 M) under an inert argon atmosphere. Causality: DMF accelerates the subsequent SN2 reaction by solvating the Na⁺ cation, leaving a highly reactive, naked alkoxide.
-
Deprotonation: Cool the reactor to exactly 0 °C using an ice-water bath. Add NaH (60% dispersion in mineral oil, 1.5 eq) portion-wise. Stir for 30 minutes until hydrogen gas evolution ceases.
-
Alkylation: Add Methyl Iodide (MeI, 2.0 eq) dropwise while strictly maintaining the internal temperature at 0 °C to prevent E2 elimination.
-
Self-Validation Step: After 2 hours, withdraw a 50 µL aliquot, quench into 1 mL of 1:1 EtOAc/H₂O, and spot the organic layer on a TLC plate (Hexanes/EtOAc 3:1). The product ether will appear as a distinct, less polar spot (higher Rf) compared to the highly polar starting tertiary alcohol.
-
Workup: Quench the bulk reaction carefully with saturated aqueous NH₄Cl at 0 °C to destroy unreacted NaH, then extract with EtOAc. Wash the organic layer extensively with water (3x) to remove residual DMF.
Protocol B: Deprotection and Isolation of 3-Methoxy-3-Methylpyrrolidine HCl
-
Preparation: Dissolve N-Boc-3-methoxy-3-methylpyrrolidine in a minimal amount of anhydrous dichloromethane (DCM).
-
Cleavage: Add 4M HCl in Dioxane (5.0 eq) at room temperature. Causality: Using anhydrous HCl prevents the formation of a highly water-soluble free amine hydrate, which is notoriously difficult to extract from aqueous media without massive yield loss.
-
Reaction: Stir for 2 hours at room temperature.
-
Self-Validation Step: The reaction is self-indicating. As the lipophilic Boc group is cleaved into volatile isobutylene and CO₂, the highly polar 3-methoxy-3-methylpyrrolidine HCl salt will precipitate directly out of the DCM/Dioxane solution as a white solid.
-
Isolation: Add cold diethyl ether to drive the precipitation to absolute completion. Filter the suspension over a Büchner funnel, wash the filter cake with cold diethyl ether, and dry under vacuum to afford the pure, non-volatile HCl salt[1].
References
- Caltech Authors. "Methylation of alcohols with diazomethane". Caltech.
- ResearchGate. "High-Throughput Purification of Combinatorial Libraries II".
- Google Patents. "WO2023220046A1 - Tyk2 inhibitors".
- datapdf.com. "PURIFICATION AND PROPERTIES OF PYRROLE, PYRROLIDINE, PYRIDINE AND 2-METHYLPYRIDINE".
Sources
Technical Support Center: Chiral Resolution of 3-methoxy-3-methylpyrrolidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the chiral resolution of 3-methoxy-3-methylpyrrolidine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of separating this chiral tertiary amine into its individual enantiomers. We will address common challenges, provide detailed troubleshooting guides, and present validated protocols to streamline your experimental workflow.
The separation of enantiomers is a critical process in pharmaceutical development, as the biological activity of a chiral molecule often resides in a single enantiomer.[1] For amines like 3-methoxy-3-methylpyrrolidine, classical resolution via diastereomeric salt formation remains one of the most robust, scalable, and economically viable methods.[2][3][4] This technique relies on reacting the racemic amine with a single enantiomer of a chiral acid to form two diastereomeric salts. These salts, unlike the original enantiomers, have different physical properties—most importantly, different solubilities—allowing for their separation by fractional crystallization.[1][5][6]
This document synthesizes field-proven insights and established scientific principles to help you successfully resolve 3-methoxy-3-methylpyrrolidine.
Part 1: Frequently Asked Questions (FAQs) - Experimental Design
This section addresses key questions that arise during the planning phase of a chiral resolution experiment.
Q1: What are the primary challenges in selecting a chiral resolving agent for 3-methoxy-3-methylpyrrolidine?
The selection of an appropriate chiral resolving agent is the most critical step and is often determined empirically through screening.[3][7][8] For a tertiary amine like 3-methoxy-3-methylpyrrolidine, the ideal resolving agent is a chiral acid that forms a well-defined, crystalline salt with one enantiomer while the salt of the other enantiomer remains soluble in the chosen solvent.
Commonly successful chiral acids for resolving amines include:
-
Tartaric acid derivatives: Dibenzoyltartaric acid (DBTA) and ditoluoyltartaric acid (DTTA) are popular choices for resolving chiral bases due to their availability and tendency to form crystalline salts.[2][9]
-
(R)- or (S)-Mandelic acid: Its derivatives are also effective and have been used to resolve a variety of amines.[9][10]
-
Camphorsulfonic acid: This agent can also be effective in forming diastereomeric salts with chiral amines.[5]
The choice is not always predictable and depends on the subtle intermolecular interactions that govern crystal lattice formation. A screening process using several candidate acids is highly recommended.[3]
Q2: How do I choose the right solvent system for the crystallization?
The solvent plays a crucial role by mediating the solubility difference between the two diastereomeric salts. The ideal solvent should dissolve both salts at an elevated temperature but allow only the desired, less-soluble salt to crystallize upon cooling.
Commonly used solvents for this purpose include:
-
Alcohols: Ethanol, methanol, and isopropanol are frequent first choices.[7][11]
-
Acetonitrile: Can be an effective solvent for salt formation.[7]
-
Solvent/Anti-solvent mixtures: If crystallization is difficult in a single solvent, an "anti-solvent" (in which the salts are insoluble) can be added dropwise to a solution of the salts to induce precipitation.[7][9]
The goal is to find a system where one diastereomer is sparingly soluble, leading to its preferential crystallization, while the other remains in the mother liquor.
Q3: What is the optimal molar ratio of resolving agent to the racemic amine?
Most protocols suggest starting with a molar ratio of 0.5 to 1.0 equivalents of the chiral resolving agent to the racemic amine.[1][7] However, the stoichiometry can be a critical variable. Some complex systems show that using a ratio of less than 0.5 or greater than 1.5 can, in fact, lead to products with higher enantiomeric purity.[2] This is because molar ratios between 0.5 and 1.5 can sometimes lead to the formation of both neutral and acidic salts, complicating the crystallization process.[2] For initial trials, a 1:1 or 0.5:1 ratio (amine:acid) is a reasonable starting point.
Q4: My starting racemic amine has some impurities. Will this affect the resolution?
Yes, absolutely. The purity of the starting materials is paramount. Impurities can inhibit crystallization altogether or become incorporated into the crystal lattice, which significantly reduces the diastereomeric excess (d.e.) of the product.[7][9] It is essential to use highly purified racemic 3-methoxy-3-methylpyrrolidine and chiral resolving agent to achieve a successful and efficient resolution.
Part 2: Troubleshooting Guide for Common Experimental Issues
Even with careful planning, challenges can arise. The following table provides solutions to common problems encountered during the diastereomeric salt resolution process.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor or No Crystallization | 1. Inappropriate solvent system: The diastereomeric salts are too soluble.[7] 2. Impurities: Presence of impurities from the starting materials or side reactions is inhibiting nucleation.[7][9] 3. Insufficient concentration: The solution is not supersaturated. | 1. Solvent Screening: Test a variety of solvents with different polarities. Try adding an anti-solvent (e.g., hexane, MTBE) dropwise to induce precipitation.[7][9] 2. Purify Materials: Ensure the starting racemic amine and resolving agent are of high purity (>98%). 3. Increase Concentration: Carefully evaporate a portion of the solvent to achieve supersaturation. 4. Induce Crystallization: Try scratching the inner wall of the flask with a glass rod or adding a seed crystal from a previous successful batch.[9] |
| Low Diastereomeric Excess (d.e.) or Enantiomeric Excess (e.e.) | 1. Small solubility difference: The two diastereomeric salts have very similar solubilities in the chosen solvent. 2. Co-crystallization: Both diastereomers are precipitating from the solution.[7] 3. Cooling rate is too fast: Rapid cooling traps the more soluble diastereomer in the crystal lattice.[9] | 1. Screen Resolving Agents: The chosen acid may not be providing sufficient chiral discrimination. Test a different agent.[7] 2. Recrystallize: Perform one or more recrystallizations of the obtained salt to enrich the desired diastereomer.[7] 3. Optimize Cooling: Allow the solution to cool slowly to room temperature, followed by gradual cooling in a refrigerator or ice bath.[9] |
| Difficulty Liberating the Free Amine from the Salt | 1. Incomplete reaction with base: The salt has not been fully neutralized.[7] 2. Emulsion formation: Formation of a stable emulsion during the aqueous workup makes extraction difficult. | 1. Ensure Basicity: Use a sufficiently strong base (e.g., 2M NaOH, K₂CO₃) and ensure the aqueous phase is distinctly basic (pH > 11). 2. Break Emulsion: Add a saturated NaCl solution (brine) to the separatory funnel to help break the emulsion. 3. Choose Appropriate Solvent: Use a non-polar organic solvent like MTBE or toluene for the extraction.[7] |
| The "Wrong" Enantiomer Crystallized | The desired enantiomer of the amine forms the more soluble diastereomeric salt with the chosen enantiomer of the resolving agent. | 1. Use the Opposite Resolving Agent: If you used (1R)-(-)-dibenzoyltartaric acid, switch to (1S)-(+)-dibenzoyltartaric acid. The solubility properties of the salts will be inverted. 2. Process the Mother Liquor: The desired enantiomer is likely enriched in the filtrate. Evaporate the mother liquor, liberate the free amine, and confirm its enantiomeric excess. You can then attempt to crystallize it with the opposite enantiomer of the resolving agent. |
Part 3: Visualization and Workflow
A clear understanding of the experimental sequence is crucial for success. The following diagram illustrates the complete workflow for a classical diastereomeric salt resolution.
Caption: Workflow for Chiral Resolution by Diastereomeric Salt Formation.
Part 4: Key Experimental Protocols
The following protocols provide a detailed, step-by-step methodology. Note: These are generalized procedures and must be optimized for 3-methoxy-3-methylpyrrolidine.
Protocol 1: Preparative Scale Diastereomeric Salt Resolution
-
Salt Formation:
-
In an appropriately sized Erlenmeyer flask, dissolve racemic 3-methoxy-3-methylpyrrolidine (1.0 eq.) in a suitable solvent (e.g., ethanol, 5-10 mL per gram of amine).
-
In a separate flask, dissolve the chosen chiral resolving agent (e.g., L-dibenzoyltartaric acid, 0.5-1.0 eq.) in the same solvent, warming gently if necessary.[7]
-
Slowly add the resolving agent solution to the stirred amine solution.
-
-
Crystallization:
-
Heat the combined mixture until a clear, homogeneous solution is obtained.
-
Allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should be observed.
-
To maximize the yield, place the flask in a refrigerator (4 °C) or an ice bath for several hours or overnight.[1]
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove the residual mother liquor.[1]
-
Dry the crystals under vacuum to a constant weight. Retain the mother liquor for potential recovery of the other enantiomer.
-
Protocol 2: Liberation of the Enantiomerically Enriched Amine
-
Neutralization:
-
Suspend the collected diastereomeric salt crystals in water (10-20 mL per gram of salt).
-
While stirring vigorously, add a 2M sodium hydroxide (NaOH) solution dropwise until the salt is completely dissolved and the solution is strongly basic (confirm with pH paper, pH > 11).[1]
-
-
Extraction:
-
Transfer the basic aqueous solution to a separatory funnel.
-
Extract the liberated free amine with an organic solvent (e.g., dichloromethane or MTBE, 3 x 20 mL).
-
Combine the organic layers, wash with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the enantiomerically enriched amine.
-
Protocol 3: Determination of Enantiomeric Excess (e.e.)
The enantiomeric purity of the final product must be determined analytically. Chiral High-Performance Liquid Chromatography (HPLC) is the most common method.
-
Column: Polysaccharide-based Chiral Stationary Phases (CSPs) like Chiralpak® or Chiralcel® columns are highly effective for resolving amine enantiomers.[9]
-
Mobile Phase: A typical mobile phase consists of a mixture of hexane and isopropanol.
-
Modifier: To improve peak shape and reduce tailing for a basic compound like this amine, it is often necessary to add a small amount (e.g., 0.1%) of an amine modifier like diethylamine (DEA) to the mobile phase.[9]
-
Procedure: Prepare a dilute solution of the racemic starting material and the resolved product. Inject both onto the chiral column to identify the peaks corresponding to each enantiomer and to calculate the e.e. of your resolved material.
References
- BenchChem. (2025). How to improve the efficiency of chiral resolution for 3-(difluoromethyl)pyrrolidine.
- Prada, S., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron.
- BenchChem. (2025). A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid.
-
Wikipedia. (n.d.). Chiral resolution. [Link]
-
Li, W., et al. (2012). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. PMC. [Link]
-
BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. [Link]
-
Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. [Link]
-
Chemistry LibreTexts. (2015). 5.8: Resolution: Separation of Enantiomers. [Link]
- BenchChem. (2025). A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers.
-
Sciencemadness Discussion Board. (2013). Selecting chiral acids for resolution of amines. [Link]
-
Kwan, M. H. T., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. [Link]
- BenchChem. (2025). Technical Support Center: Resolving Enantiomers of 3-Methylpiperidine.
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- 3. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
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Stability of methoxy group in 3-methoxy-3-methylpyrrolidine under acidic conditions
Welcome to the technical support resource for 3-methoxy-3-methylpyrrolidine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this intermediate in their synthetic workflows. Here, we address common challenges and questions regarding the stability and handling of the methoxy group on the tertiary carbon, particularly under acidic conditions.
Section 1: Fundamental Principles & Mechanistic Insights
This section addresses the core chemical principles governing the stability of the tertiary methoxy group in 3-methoxy-3-methylpyrrolidine.
Q1: What is the functional group classification of 3-methoxy-3-methylpyrrolidine, and why is it sensitive to acid?
A1: The core structure of 3-methoxy-3-methylpyrrolidine contains a tertiary ether. However, it can also be viewed as a cyclic ketal derivative where one oxygen is part of the pyrrolidine ring's carbon backbone and the other is the methoxy group. Functionally, it behaves like a ketal. Ketal and acetal functional groups are well-known to be stable under neutral to basic conditions but are highly susceptible to hydrolysis under acidic conditions.[1][2] The acid sensitivity arises from the mechanism of cleavage, which is initiated by protonation of the methoxy oxygen.
Q2: What is the detailed mechanism for the acid-catalyzed cleavage of the methoxy group?
A2: The cleavage of the methoxy group proceeds via an acid-catalyzed hydrolysis mechanism, which is essentially the reverse of ketal formation.[3][4] The process can be broken down into four key steps:
-
Protonation: A proton (H+) from the acidic medium protonates the oxygen atom of the methoxy group. This is a crucial activation step, as it converts the poor leaving group (methoxide, -OCH₃) into a good leaving group (methanol, CH₃OH).[3][5]
-
Loss of Leaving Group (Rate-Determining Step): The protonated ether cleaves, and a molecule of methanol departs. This results in the formation of a resonance-stabilized tertiary carbocation, also known as an oxonium ion.[1] This step is generally considered the rate-determining step of the hydrolysis reaction.[1][2]
-
Nucleophilic Attack by Water: A water molecule from the solvent acts as a nucleophile and attacks the electrophilic carbocation.[3][6]
-
Deprotonation: The resulting protonated hydroxyl group is deprotonated by a base in the medium (e.g., water or the conjugate base of the acid) to yield the final product, 3-methylpyrrolidin-3-ol, and regenerate the acid catalyst.[3]
Mechanism of Acid-Catalyzed Methoxy Cleavage
Caption: Acid-catalyzed hydrolysis of 3-methoxy-3-methylpyrrolidine.
(Note: The images in the diagram are placeholders for chemical structures.)
Section 2: Troubleshooting Guide
This section is formatted to help you diagnose and resolve common issues encountered during reactions involving the acidic cleavage of 3-methoxy-3-methylpyrrolidine.
Troubleshooting Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
Handling moisture sensitivity of (3R)-3-Methoxy-3-methyl-pyrrolidine hydrochloride
Technical Support Center: (3R)-3-Methoxy-3-methyl-pyrrolidine hydrochloride
Welcome to the technical support guide for this compound (CAS No. 1147112-62-6). This resource is designed for researchers, chemists, and drug development professionals to address the challenges associated with the handling and use of this moisture-sensitive reagent. Our goal is to provide practical, experience-driven advice to ensure the integrity of your experiments and the reliability of your results.
This compound is a chiral pyrrolidine derivative used as a key intermediate in the synthesis of pharmaceuticals, particularly for agents targeting the central nervous system (CNS).[1] Its structural features are valuable for creating novel therapeutic compounds.[1] However, like many amine hydrochloride salts, this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][3] This property can significantly impact experimental outcomes by altering the reagent's mass, stability, and reactivity.
This guide provides a comprehensive framework for mitigating the risks associated with moisture sensitivity through a series of frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered moisture-sensitive?
A: As a hydrochloride salt of an amine, the compound is polar and ionic. These characteristics create a strong affinity for polar water molecules in the ambient atmosphere, a property known as hygroscopicity.[2][4] If not handled under anhydrous (dry) conditions, the compound will absorb atmospheric water, leading to a range of potential issues including inaccurate weighing, clumping, and possible degradation over time.[3]
Q2: How should I store this reagent upon arrival?
A: Proper storage is the first line of defense against moisture contamination. The reagent should be stored in a tightly sealed container in a cool, dry place.[3][5] For long-term storage and to maintain the highest integrity, we recommend placing the manufacturer's sealed bottle inside a desiccator or a controlled-humidity cabinet.
| Storage Parameter | Recommendation | Rationale |
| Temperature | Room Temperature | As specified by most suppliers.[1][6] Avoid temperature cycling to prevent condensation. |
| Atmosphere | Dry, Inert (e.g., Nitrogen or Argon) | Minimizes exposure to atmospheric moisture and oxygen. |
| Container | Tightly Sealed Original Container | Prevents ingress of ambient air. Sealing the cap with parafilm provides an extra barrier. |
| Location | Desiccator or Glovebox | Provides a controlled, low-humidity micro-environment.[2] |
Q3: What are the visual signs of moisture contamination?
A: A pure, dry sample of this compound should be a free-flowing solid. The primary visual indicator of moisture absorption is a change in the physical state of the material. Watch for:
-
Clumping or Caking: The powder will lose its free-flowing nature and begin to stick together.[3]
-
"Wet" or Oily Appearance: In cases of significant moisture uptake, the solid may appear damp or begin to deliquesce (dissolve in the absorbed water).[2]
Q4: My reagent has absorbed moisture. Can I dry it?
A: Yes, it is often possible to dry the reagent, but it must be done carefully to avoid thermal decomposition. A common method is to use a vacuum oven at a moderate temperature (e.g., 40-50°C) for several hours.[2][7] It is crucial not to use high temperatures, which could degrade the compound.[3] The most reliable way to confirm dryness is by performing a Karl Fischer titration, which quantitatively measures water content.[8][9]
Troubleshooting Guide for Experimental Issues
This section addresses common problems encountered during experiments and links them to moisture contamination as a potential root cause.
Problem 1: My reaction is giving inconsistent or low yields.
Q: I am running a reaction that is sensitive to stoichiometry, and my yields are fluctuating despite using the same procedure. Could moisture be the cause?
A: Absolutely. This is one of the most common consequences of using a hygroscopic reagent without proper handling.
-
Root Cause Analysis:
-
Inaccurate Mass Measurement: When you weigh the reagent, you are measuring the mass of the compound plus the mass of any absorbed water.[2] This leads to a lower molar quantity of the actual reagent being added to your reaction than calculated, disrupting the stoichiometry and reducing the theoretical yield.
-
Reagent Degradation: While many hydrochloride salts are more stable than their free-base forms, prolonged exposure to water can potentially lead to slow hydrolysis or other degradation pathways, reducing the concentration of the active reagent.
-
Solvent Contamination: If inappropriate handling techniques are used, moisture can be introduced into your anhydrous reaction solvent, which can quench sensitive reagents or intermediates (e.g., organometallics, hydrides).[10]
-
-
Solution Workflow: To ensure accuracy and reproducibility, all handling of this compound should be performed under an inert atmosphere.
Caption: Troubleshooting workflow for low reaction yields.
Protocol: Weighing and Dispensing under Inert Atmosphere
-
Preparation: Ensure all glassware (vials, spatulas, flasks) is rigorously dried in an oven (e.g., 125°C overnight) and cooled under a stream of inert gas (nitrogen or argon) or in a desiccator.[11][12]
-
Glovebox Use: Transfer the sealed bottle of this compound, along with a balance, weighing paper, and any necessary vials, into a glovebox antechamber.
-
Purging: Evacuate and refill the antechamber with inert gas for at least three cycles before transferring items into the main chamber.
-
Weighing: Inside the glovebox, unseal the reagent bottle and quickly weigh the desired amount onto the weighing paper or directly into a tared vial.
-
Sealing: Immediately and tightly reseal the main reagent bottle. If the weighed sample is for later use, seal the vial containing it securely before removing it from the glovebox.
-
Dissolution: If adding directly to a reaction, prepare the reaction flask with a septum and purge it with inert gas.[13] Add anhydrous solvent via syringe, then add the weighed solid via a powder funnel under a positive flow of inert gas.
Problem 2: I am seeing anomalous peaks in my characterization data (NMR, IR).
Q: My ¹H NMR spectrum shows a broad, unexpected peak, and my reaction workup was difficult. Could this be related to moisture?
A: Yes, moisture contamination manifests clearly in spectroscopic analysis and can complicate extractions.
-
Root Cause Analysis:
-
NMR Spectroscopy: Water appears as a broad singlet in ¹H NMR spectra. Its chemical shift can vary depending on the solvent and other components but is often seen around 1.5 ppm in CDCl₃ or 4.7 ppm in D₂O. Its presence can obscure other signals and indicates a breach in anhydrous technique. The hydrochloride proton (-NH₂⁺-) will also readily exchange with D₂O, causing its signal to disappear.
-
IR Spectroscopy: Water contamination will introduce a very broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of O-H stretching.
-
Workup Issues: The hydrochloride salt form is designed to be water-soluble.[14][15] If excess water is present from the reagent itself, it can alter the polarity of your solvent system during an extraction, leading to poor phase separation or loss of product to the aqueous layer.
-
-
Solutions & Best Practices:
-
NMR Sample Prep: Use deuterated solvents from sealed ampoules or freshly opened bottles. If weighing the sample in open air, do so quickly and immediately dissolve it in the NMR solvent.
-
Solvent Integrity: Always use certified anhydrous solvents for your reactions. If a solvent bottle has been opened multiple times, its water content may be compromised.[10] Consider verifying the water content of frequently used solvents with Karl Fischer titration.[8]
-
Reaction Quenching: When quenching a reaction, be precise with the amount of water or aqueous solution added. Unaccounted-for water from the reagent can alter the conditions of your quench and subsequent workup.
-
Validation Protocol: Karl Fischer Titration
For ultimate confidence in your material's integrity, quantifying the water content is the gold standard.
Objective: To determine the precise percentage of water in a sample of this compound. This is a destructive analysis.[16]
Methodology: Coulometric Karl Fischer titration is preferred for detecting low (ppm to 1%) levels of moisture.[17][18]
-
Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions, ensuring the titration cell is conditioned and dry.
-
Sample Preparation: In a low-humidity environment (ideally a glovebox), accurately weigh a small amount of the solid reagent (typically 20-100 mg).
-
Injection: Quickly transfer the weighed solid directly into the titration cell.
-
Titration: The instrument will automatically titrate the water in the sample with an iodine-based reagent. The reaction consumes water stoichiometrically.[16]
-
Calculation: The instrument calculates the total mass of water based on the amount of iodine generated to reach the endpoint. The result is typically reported as a weight percentage (w/w%).
A dry, high-purity sample should have a water content well below 0.5%. If your value is significantly higher, the material should be dried as described in the FAQ section before use in a moisture-sensitive reaction.
References
-
Sodium Chloride Drying. Common Drying Methods. Available from: [Link]
-
MySkinRecipes. 3-Methoxy-3-Methyl-Pyrrolidine Hydrochloride. Available from: [Link]
-
TutorChase. How do you handle hygroscopic solutes in the lab?. Available from: [Link]
-
Mettler Toledo. Karl Fischer Titration Tips: Water Content Measurement. Available from: [Link]
-
QAQC Lab. Karl Fischer Method of Moisture Determination. Available from: [Link]
-
Pharmaffiliates. (3R)-3-(Methoxymethyl)pyrrolidine hydrochloride. Available from: [Link]
-
Mettler Toledo. What Is Karl Fischer Titration?. Available from: [Link]
-
Wikipedia. Karl Fischer titration. Available from: [Link]
-
HepatoChem. How do you handle hygroscopic salts?. Available from: [Link]
-
Quimivita. Best practices for handling chemical reagents to prevent cross-contamination. Available from: [Link]
-
Chemistry Stack Exchange. Drying salts with HCl solution. Available from: [Link]
-
The Hendrix Group, Inc. Ammonium Chloride. Available from: [Link]
-
Chemistry LibreTexts. Performing Sensitive Reactions without a Schlenk Line. Available from: [Link]
-
SGL Carbon. Process routes for drying of HCl gas. Available from: [Link]
-
ResearchGate. Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. Available from: [Link]
-
Chromatography Forum. How to Handle Hygroscopic Reference Standards?. Available from: [Link]
-
PubChemLite. 3-(3-methoxyphenyl)-3-methylpyrrolidine hydrochloride (C12H17NO). Available from: [Link]
-
PubChem. (R)-3-(Methoxymethyl)pyrrolidine. Available from: [Link]
-
Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. Available from: [Link]
-
ACS Publications. Linking Crystal Structure to Solubility and Hygroscopicity in Oxytetracycline Hydrochloride Forms. Available from: [Link]
- Google Patents. A method for the preparation of the hydrochloride salt from the duloxetine base.
-
PubMed. Hygroscopicity of Amino Acids and Their Effect on the Water Uptake of Ammonium Sulfate in the Mixed Aerosol Particles. Available from: [Link]
-
ResearchGate. The Physical Characterization of Hygroscopicity in Pharmaceutical Solids. Available from: [Link]
-
AMT. A novel methodology for assessing the hygroscopicity of aerosol filter samples. Available from: [Link]
Sources
- 1. 3-Methoxy-3-Methyl-Pyrrolidine Hydrochloride [myskinrecipes.com]
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- 4. hghouston.com [hghouston.com]
- 5. szabo-scandic.com [szabo-scandic.com]
- 6. chemscene.com [chemscene.com]
- 7. Sodium Chloride Drying [f-granulator.com]
- 8. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 9. mt.com [mt.com]
- 10. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.nl]
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- 15. CAS 235093-98-8: (3R)-3-methylpyrrolidine hydrochloride [cymitquimica.com]
- 16. Karl Fischer titration - Wikipedia [en.wikipedia.org]
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- 18. metrohm.com [metrohm.com]
Validation & Comparative
Analytical Comparison Guide: ¹H NMR Characterization of (3R)-3-Methoxy-3-methyl-pyrrolidine Hydrochloride
Executive Summary & Strategic Context
In modern drug discovery, the 3-methoxy-3-methylpyrrolidine scaffold has emerged as a critical structural motif, particularly in the development of central nervous system (CNS) agents and potent P2Y2 receptor antagonists[1][2]. As a Senior Application Scientist, I frequently observe that the analytical bottleneck for this building block lies in verifying its stereochemical integrity. This guide objectively compares the analytical performance of the enantiopure (3R)-3-Methoxy-3-methyl-pyrrolidine hydrochloride against its racemic alternative, evaluates solvent systems for ¹H NMR, and provides self-validating protocols for rigorous characterization.
Product vs. Alternative: The Case for the Enantiopure (3R) Scaffold
When synthesizing complex targeted therapeutics, chemists must choose between starting with a racemic mixture (CAS 1147112-62-6)[1] or an enantiopure building block like the (3R) or (3S) isomer (e.g., CAS 2416991-44-9)[3].
-
Racemic Alternative: Cost-effective for early-stage exploratory screening but introduces severe downstream liabilities. Coupling a racemic pyrrolidine to another chiral intermediate generates diastereomers, requiring exhaustive and low-yielding chromatographic separations.
-
Enantiopure (3R) Product: Utilizing the pre-resolved (3R)-enantiomer guarantees stereochemical fidelity throughout multi-step syntheses. The spatial orientation of the C3-methoxy and C3-methyl groups dictates receptor pocket binding affinity. By starting with the (3R) product, researchers eliminate off-target toxicity associated with the inactive enantiomer and streamline downstream purification.
Analytical Strategy Comparison: Enantiomeric Purity
To prove that the product is strictly the (3R)-enantiomer and not a racemate, laboratories typically compare two analytical pathways:
| Analytical Method | Advantages | Limitations | Causality & Mechanism |
| Chiral HPLC | High resolution; non-destructive. | Requires expensive specialized chiral stationary phases; extensive method development. | Separates enantiomers based on transient diastereomeric interactions with the chiral column matrix. |
| NMR via Mosher's Derivatization | Cost-effective; provides absolute stereochemical proof; utilizes standard NMR equipment. | Requires a micro-scale chemical derivatization step prior to analysis. | Reacting the secondary amine with a chiral derivatizing agent (e.g., (S)-MTPA-Cl) forms stable diastereomers. The magnetic anisotropy of the Mosher phenyl ring differentially shields the C3-methyl and C3-methoxy groups, allowing baseline resolution in ¹H and ¹⁹F NMR. |
Recommendation: For definitive structural proof without the need for custom HPLC method development, Mosher's Derivatization followed by NMR is the superior, self-validating choice.
Solvent System Comparison for 1D ¹H NMR
The choice of deuterated solvent fundamentally alters the observed spectrum for hydrochloride salts.
| Solvent | NH₂⁺ Protons | Aliphatic Resolution | Causality / Application Rationale |
| DMSO-d₆ | Visible (Broad singlet, ~9.2 ppm) | Moderate (slight broadening due to viscosity) | Preferred for Salt Confirmation: DMSO-d₆ lacks exchangeable protons, preserving the NH₂⁺ signals. This validates that the compound is the intact HCl salt rather than the free base. |
| D₂O | Absent (Exchanged) | High (sharp multiplets) | Preferred for Structural Elucidation: The deuterium in D₂O rapidly exchanges with the acidic NH₂⁺ protons, rendering them invisible. This simplifies the spectrum and sharpens the ring proton multiplets, though the residual HOD peak (~4.7 ppm) must be managed. |
Quantitative Data: ¹H NMR Signal Assignments
The following table summarizes the expected ¹H NMR signals for (3R)-3-Methoxy-3-methyl-pyrrolidine HCl in DMSO-d₆ .
| Position | Proton Type | Expected Shift (ppm) | Multiplicity | Int. | Causality / Structural Rationale |
| 1 | NH₂⁺ | 9.00 - 9.50 | Broad singlet | 2H | Ammonium protons exchange slowly in DMSO, confirming the salt form. |
| 3-OCH₃ | Methoxy | 3.15 - 3.25 | Singlet | 3H | Strongly deshielded by the adjacent electronegative oxygen atom. |
| 2 | -CH₂- | 3.10 - 3.40 | AB Quartet / Mult | 2H | Diastereotopic protons adjacent to N and the chiral C3. Magnetic non-equivalence causes complex geminal splitting. |
| 5 | -CH₂- | 3.00 - 3.30 | Multiplet | 2H | Deshielded due to direct attachment to the positively charged nitrogen. |
| 4 | -CH₂- | 1.80 - 2.10 | Multiplet | 2H | Further from nitrogen, but split by adjacent C5 protons and influenced by the C3 stereocenter. |
| 3-CH₃ | Methyl | 1.25 - 1.35 | Singlet | 3H | Shielded alkyl group; appears as a singlet because it is attached to a quaternary carbon (no adjacent protons for scalar coupling). |
Self-Validating Experimental Protocols
Protocol A: Quantitative 1D ¹H NMR Acquisition
To ensure absolute quantitative accuracy, the NMR acquisition parameters must account for the unique relaxation dynamics of quaternary centers.
-
Sample Preparation: Weigh exactly 15.0 mg of the hydrochloride salt. Dissolve completely in 0.6 mL of DMSO-d₆ containing 0.05% v/v Tetramethylsilane (TMS) as an internal reference.
-
Parameter Setup (Causality): Set the relaxation delay (D1) to 10 seconds .
-
Why? The C3-methyl and C3-methoxy groups lack adjacent protons, drastically reducing their dipole-dipole relaxation efficiency. Their longitudinal relaxation (T₁) times are significantly longer than the ring protons. A standard 1-second delay truncates their recovery, leading to artificially low integration values.
-
-
Acquisition: Acquire 16 to 32 scans at 298 K.
-
Self-Validation Check: Integrate the C3-methyl singlet and the C3-methoxy singlet. The ratio must be exactly 1:1 (3H:3H). Any deviation greater than 2% indicates incomplete T₁ relaxation or a co-eluting impurity, invalidating the quantitative assessment.
Protocol B: Mosher's Derivatization for Enantiomeric Excess (ee)
-
Free-Basing: Suspend 10 mg of the HCl salt in 1 mL of Dichloromethane (DCM). Add 1 mL of saturated aqueous K₂CO₃. Extract the organic layer and dry over anhydrous Na₂SO₄ to yield the free base.
-
Derivatization: To the DCM solution, add 2.0 equivalents of Triethylamine (Et₃N) and 1.2 equivalents of (S)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl). Stir at room temperature for 2 hours.
-
Quenching & Extraction: Quench with water, extract with DCM, and evaporate the solvent under a stream of nitrogen.
-
Analysis: Dissolve the residue in CDCl₃. Acquire a ¹⁹F NMR spectrum. The (3R) and (3S) diastereomers will present distinct trifluoromethyl (-CF₃) singlets. Integrate these peaks to calculate the diastereomeric excess (de), which directly correlates to the enantiomeric excess (ee) of the starting material.
Workflow Visualization
Workflow for determining enantiomeric purity via Mosher's derivatization.
References
-
MySkinRecipes : 3-Methoxy-3-Methyl-Pyrrolidine Hydrochloride (CAS 1147112-62-6). Available at: [Link]
-
Journal of Chemical Information and Modeling (ACS Publications) : Discovery of P2Y2 Receptor Antagonist Scaffolds through Virtual High-Throughput Screening. Available at: [Link]
Sources
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Methoxy-3-methylpyrrolidine and Its Analogs
For Immediate Release
In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide, intended for researchers, scientists, and drug development professionals, offers an in-depth exploration of the predicted electron ionization (EI) mass spectrometry fragmentation pathways of 3-methoxy-3-methylpyrrolidine. By comparing its fragmentation behavior with that of simpler analogs—pyrrolidine, 3-methylpyrrolidine, and 3-methoxypyrrolidine—we aim to provide a clear understanding of how substituent effects govern fragmentation, aiding in the identification and characterization of similarly substituted small molecules.
Introduction: The Role of Mass Spectrometry in Structural Elucidation
Electron ionization mass spectrometry is a powerful tool that involves bombarding a molecule with high-energy electrons, leading to the formation of a molecular ion (M+•) and its subsequent fragmentation into a series of smaller, charged ions. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. The fragmentation patterns are not random; they are governed by the inherent chemical stability of the resulting fragments, with cleavages preferentially occurring at weaker bonds and leading to the formation of stable carbocations and neutral radicals. For nitrogen-containing compounds like pyrrolidines, the "nitrogen rule" is a useful guideline, stating that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.
The pyrrolidine ring is a common scaffold in many natural products and pharmacologically active compounds.[1][2] Understanding how substitutions on this ring influence its fragmentation is crucial for the structural characterization of new chemical entities. This guide will systematically deconstruct the predicted fragmentation of 3-methoxy-3-methylpyrrolidine, a molecule featuring a quaternary carbon center, a methoxy group, and a cyclic amine, and compare it with its foundational and mono-substituted counterparts.
Predicted Fragmentation Pattern of 3-Methoxy-3-methylpyrrolidine
The structure of 3-methoxy-3-methylpyrrolidine presents a unique combination of functional groups that will dictate its fragmentation. The presence of a nitrogen atom, an ether linkage, and a quaternary carbon at the 3-position offers several competing fragmentation pathways. The molecular weight of 3-methoxy-3-methylpyrrolidine is 115.18 g/mol , and its molecular ion (M+•) is expected at an m/z of 115.
The primary fragmentation events are anticipated to be driven by the stabilization of the resulting positive charge, primarily through α-cleavage adjacent to the nitrogen atom and the oxygen atom of the methoxy group, as well as cleavages directed by the quaternary carbon.
A key initial fragmentation is the α-cleavage adjacent to the nitrogen atom, which is a characteristic pathway for cyclic amines.[1] This can involve the loss of a hydrogen radical from the C2 or C5 position to form an [M-1]⁺ ion at m/z 114.
Another significant fragmentation pathway for ethers is the cleavage of the C-C bond alpha to the oxygen atom.[3][4] In this case, the loss of the methyl group from the methoxy moiety would result in an [M-15]⁺ ion at m/z 100. However, a more favorable fragmentation for ethers is the loss of the largest alkyl group attached to the α-carbon.[5]
The presence of the quaternary carbon at position 3 is expected to have a significant influence. Cleavage of the C3-C4 bond, which is beta to the nitrogen, would be a favorable process for amines, leading to a resonance-stabilized iminium ion.
Here are the major predicted fragmentation pathways for 3-methoxy-3-methylpyrrolidine:
-
Loss of a methyl radical (•CH₃): Cleavage of the C3-CH₃ bond or the O-CH₃ bond. The loss of the methyl group from the C3 position is highly probable due to the formation of a stable tertiary carbocation stabilized by the adjacent nitrogen and oxygen atoms. This would result in a significant peak at m/z 100 .
-
Loss of a methoxy radical (•OCH₃): Cleavage of the C3-OCH₃ bond would lead to a fragment at m/z 84 .
-
Ring-opening and subsequent fragmentation: The pyrrolidine ring can undergo cleavage, primarily initiated by the ionization of the nitrogen atom. A common pathway for pyrrolidines is the cleavage of the bond beta to the nitrogen, followed by a hydrogen transfer and elimination of a neutral molecule.
-
α-cleavage to the nitrogen: Loss of a hydrogen atom from C2 or C5, leading to an ion at m/z 114 .
-
Cleavage of the pyrrolidine ring: A retro-Diels-Alder type fragmentation is also possible for cyclic systems, although less common for saturated rings.
The following diagram illustrates the predicted primary fragmentation pathways for 3-methoxy-3-methylpyrrolidine.
Caption: Predicted major fragmentation pathways of 3-methoxy-3-methylpyrrolidine.
Comparative Fragmentation Analysis
To understand the influence of the methoxy and methyl groups, it is instructive to compare the predicted fragmentation of 3-methoxy-3-methylpyrrolidine with that of its simpler analogs.
Pyrrolidine
Pyrrolidine, the parent compound, has a molecular weight of 71.12 g/mol . Its mass spectrum is characterized by a prominent molecular ion peak at m/z 71. The most significant fragmentation is the loss of a hydrogen atom from a carbon adjacent to the nitrogen (α-cleavage), resulting in a very stable, resonance-stabilized iminium ion at m/z 70 , which is often the base peak.[1]
Caption: Primary fragmentation of pyrrolidine.
3-Methylpyrrolidine
With the addition of a methyl group at the 3-position (MW = 85.15 g/mol ), the fragmentation becomes more complex. The molecular ion is expected at m/z 85.
-
α-cleavage: Loss of a hydrogen atom from C2 or C5 will still produce a significant ion at m/z 84 .
-
Loss of the methyl group: Cleavage of the C3-CH₃ bond, which is beta to the nitrogen, is a highly favorable fragmentation pathway for amines, leading to the formation of an iminium ion. This would result in a major fragment at m/z 70 . This is often the base peak for N-alkylpyrrolidines.
-
Ring cleavage: Similar to pyrrolidine, but the methyl group can influence the subsequent fragmentation of the ring fragments.
Caption: Predicted fragmentation of 3-methylpyrrolidine.
3-Methoxypyrrolidine
For 3-methoxypyrrolidine (MW = 101.15 g/mol ), the fragmentation will be influenced by both the nitrogen and the ether oxygen. The molecular ion is expected at m/z 101.
-
α-cleavage to nitrogen: Loss of a hydrogen atom from C2 or C5 will lead to an ion at m/z 100 .
-
α-cleavage to oxygen: Loss of a hydrogen atom from C3 will also produce an ion at m/z 100 .
-
Loss of a methyl radical: Cleavage of the O-CH₃ bond would result in an ion at m/z 86 .
-
Loss of a methoxy group: Cleavage of the C3-OCH₃ bond would give a fragment at m/z 70 .
-
Loss of formaldehyde (CH₂O): A common rearrangement for methoxy groups can lead to the elimination of formaldehyde, resulting in an ion at m/z 71 .
Caption: Predicted fragmentation of 3-methoxypyrrolidine.
Summary of Comparative Fragmentation
The following table summarizes the key predicted fragments for 3-methoxy-3-methylpyrrolidine and its analogs, highlighting the diagnostic ions that can be used to differentiate these structures.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Proposed Identity |
| Pyrrolidine | 71 | 70 ([M-H]⁺) |
| 3-Methylpyrrolidine | 85 | 84 ([M-H]⁺), 70 ([M-CH₃]⁺) |
| 3-Methoxypyrrolidine | 101 | 100 ([M-H]⁺), 86 ([M-CH₃]⁺), 70 ([M-OCH₃]⁺), 71 ([M-CH₂O]⁺•) |
| 3-Methoxy-3-methylpyrrolidine | 115 | 114 ([M-H]⁺), 100 ([M-CH₃]⁺), 84 ([M-OCH₃]⁺), 58 (Ring Cleavage Fragment) |
This comparative analysis demonstrates a logical progression in fragmentation complexity. The introduction of the methyl group in 3-methylpyrrolidine opens up a facile β-cleavage pathway leading to the m/z 70 ion. The methoxy group in 3-methoxypyrrolidine introduces ether-specific fragmentations, such as the loss of a methyl or methoxy radical.
In 3-methoxy-3-methylpyrrolidine, the presence of both substituents on the same carbon creates a quaternary center that directs fragmentation towards the loss of the small, stable methyl and methoxy radicals, leading to the prominent ions at m/z 100 and 84, respectively. The stability of the resulting tertiary carbocation at C3, which is also alpha to the ether oxygen and beta to the nitrogen, makes these fragmentation pathways particularly favorable.
Experimental Protocol for Mass Spectrometry Analysis
The following is a generalized protocol for the analysis of 3-methoxy-3-methylpyrrolidine using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.
Objective: To obtain the mass spectrum of 3-methoxy-3-methylpyrrolidine for structural elucidation.
Materials:
-
3-methoxy-3-methylpyrrolidine sample
-
High-purity solvent (e.g., methanol or dichloromethane)
-
GC-MS instrument with an EI source and a quadrupole or time-of-flight (TOF) mass analyzer
-
Appropriate GC column (e.g., a non-polar or mid-polar capillary column)
-
Microsyringe for sample injection
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of 3-methoxy-3-methylpyrrolidine (e.g., 100 µg/mL) in a suitable volatile solvent. The concentration may need to be optimized based on instrument sensitivity.
-
-
Instrument Setup:
-
Gas Chromatograph (GC):
-
Set the injector temperature (e.g., 250 °C).
-
Set the GC oven temperature program. A typical program might start at 50 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280 °C.
-
Use helium as the carrier gas with a constant flow rate (e.g., 1 mL/min).
-
-
Mass Spectrometer (MS):
-
Set the ion source temperature (e.g., 230 °C).
-
Set the electron energy to 70 eV for standard EI.
-
Set the mass range to be scanned (e.g., m/z 35-300).
-
Ensure the mass analyzer is calibrated.
-
-
-
Sample Injection:
-
Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC injector.
-
-
Data Acquisition:
-
Start the data acquisition. The sample will be vaporized in the injector, separated on the GC column, and then introduced into the MS ion source.
-
Acquire the mass spectra across the entire GC run.
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to 3-methoxy-3-methylpyrrolidine.
-
Extract the mass spectrum for this peak by averaging the scans across the peak and subtracting the background spectrum.
-
Analyze the fragmentation pattern, identifying the molecular ion and major fragment ions.
-
Compare the obtained spectrum with the predicted fragmentation patterns and, if available, with library spectra.
-
Rationale Behind Experimental Choices:
-
GC-MS: This technique is ideal for the analysis of volatile and semi-volatile compounds like 3-methoxy-3-methylpyrrolidine, providing both separation and structural information.
-
Electron Ionization (70 eV): This is the standard electron energy used in EI-MS, as it provides reproducible fragmentation patterns that are comparable across different instruments and can be searched against spectral libraries.[6]
-
Dilute Sample Solution: Using a dilute solution prevents overloading of the GC column and the MS detector, ensuring good peak shape and accurate mass spectra.
-
Temperature Programming: A temperature ramp in the GC oven allows for the efficient separation of the analyte from any impurities and the solvent.
Conclusion
While no experimental mass spectrum for 3-methoxy-3-methylpyrrolidine is currently available in the public domain, a thorough understanding of fundamental mass spectrometry principles allows for a robust prediction of its fragmentation patterns. By comparing these predicted patterns with those of pyrrolidine, 3-methylpyrrolidine, and 3-methoxypyrrolidine, we can discern the specific influence of the geminal-disubstitution at the 3-position. The presence of the quaternary carbon, in conjunction with the methoxy group, is expected to promote the formation of stable carbocation fragments through the loss of methyl and methoxy radicals. This guide provides a framework for the interpretation of the mass spectra of novel substituted pyrrolidines and underscores the predictive power of mass spectrometry in the structural elucidation of new chemical entities.
References
-
Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Demystifying Mass Spectrometry of Aliphatic Ethers. (2025, August 20). YouTube. Available at: [Link] [A generic but representative link would be inserted here]
-
Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers. YouTube. Available at: [Link] [A generic but representative link would be inserted here]
-
Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Available at: [Link]
-
AIP Publishing. (2023, April 6). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. Available at: [Link]
-
Müller, M., & Volmer, D. (n.d.). Interpretation of mass spectra. Saarland University. Available at: [Link]
-
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Available at: [Link]
-
PubChem. (n.d.). 3-methoxypyrrolidine. Available at: [Link]
-
Escaping from Flatland: Substituted Bridged Pyrrolidine Fragments with Inherent Three-Dimensional Character. (n.d.). PMC. Available at: [Link]
Sources
- 1. 474707-30-7|(R)-3-Methoxypyrrolidine hydrochloride|BLD Pharm [bldpharm.com]
- 2. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. PubChemLite - 3-methoxypyrrolidine (C5H11NO) [pubchemlite.lcsb.uni.lu]
- 5. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uni-saarland.de [uni-saarland.de]
A Comparative Guide to the X-ray Crystallography of 3,3-Disubstituted Pyrrolidine Salts for Researchers in Drug Development
Introduction: The Significance of 3,3-Disubstituted Pyrrolidines in Medicinal Chemistry
The pyrrolidine ring is a ubiquitous scaffold in medicinal chemistry, valued for its ability to introduce three-dimensionality and favorable physicochemical properties into drug candidates.[1] Geminal substitution at the 3-position of the pyrrolidine ring creates a quaternary center, which can impart unique conformational constraints and metabolic stability. These 3,3-disubstituted pyrrolidine moieties are often formulated as salts to enhance solubility and improve handling characteristics. Understanding the precise three-dimensional arrangement of these molecules in the solid state through X-ray crystallography is paramount for structure-activity relationship (SAR) studies, computational modeling, and the rational design of new therapeutic agents.[2]
This guide provides a comparative analysis of the X-ray crystallography data for a selection of 3,3-disubstituted pyrrolidine salts, offering insights into their solid-state conformations and packing arrangements. We will also detail a representative experimental protocol for obtaining single crystals suitable for X-ray diffraction analysis.
Comparative Analysis of Crystallographic Data
A systematic search of crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), was conducted to collate data on 3,3-disubstituted pyrrolidine salts.[3][4][5][6][7] The following table summarizes key crystallographic parameters for a representative set of these compounds, showcasing the diversity of substituents and counter-ions.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |
| 1-(2,6-diethylphenyl)-3,5,5-trimethyl-3-phenylpyrrolidin-2-ylidene ruthenium dichloride | C₂₇H₃₅Cl₂NRu | Monoclinic | P2₁/n | 10.34 | 19.87 | 13.98 | 98.45 | 4 | [8] |
| N,N-dimethyl-3-[tris(trimethylsiloxanyl)silyl]pyrrolidinium chloride | C₁₅H₃₈ClNO₃Si₄ | Monoclinic | P2₁/c | 11.23 | 14.56 | 17.89 | 108.2 | 4 | [9] |
| 1-{3-[4-(3-chlorophenyl)-piperazin-1-yl]-propyl}-3-methyl-3-phenyl-pyrrolidine-2,5-dione hydrochloride | C₂₄H₂₉ClN₂O₂·HCl | Orthorhombic | Pca2₁ | 18.45 | 9.87 | 13.21 | 90 | 4 | [10] |
Analysis of Structural Trends:
The collected data reveals several key trends:
-
Conformation: The pyrrolidine ring in these structures typically adopts an envelope or twisted conformation, influenced by the steric bulk of the 3,3-substituents.
-
Intermolecular Interactions: Hydrogen bonding between the pyrrolidinium proton (if present) and the counter-ion is a dominant feature in the crystal packing. Other non-covalent interactions, such as van der Waals forces and π-stacking (in the case of aromatic substituents), also play a significant role in stabilizing the crystal lattice.
-
Influence of Substituents: The nature of the substituents at the 3-position has a profound impact on the overall molecular shape and packing. Bulky, lipophilic groups tend to lead to less dense packing arrangements, while smaller, more polar groups can facilitate more intricate hydrogen-bonding networks.
Experimental Protocol: Crystallization of a Representative 3,3-Disubstituted Pyrrolidine Salt
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallographic analysis. The following protocol provides a general guideline for the crystallization of 3,3-disubstituted pyrrolidine salts. It is important to note that the optimal conditions will vary depending on the specific compound.
Objective: To grow single crystals of a 3,3-disubstituted pyrrolidine salt suitable for single-crystal X-ray diffraction.
Materials:
-
Purified 3,3-disubstituted pyrrolidine salt (≥98% purity)
-
A selection of analytical grade solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, acetone, water)
-
Small, clean glass vials (e.g., 1-2 mL) with loose-fitting caps or parafilm
-
Micro-spatula
-
Hot plate with stirring capability (optional)
-
Filtration apparatus (e.g., syringe filter with a compatible membrane)
Methodology: Slow Evaporation Technique
The slow evaporation method is a straightforward and often effective technique for growing crystals of small organic molecules.
Step-by-Step Procedure:
-
Solvent Screening:
-
Place a few milligrams of the pyrrolidine salt into several different vials.
-
Add a small amount (e.g., 0.2-0.5 mL) of a single solvent to each vial.
-
Observe the solubility at room temperature. A good starting point is a solvent in which the compound is sparingly soluble.
-
If the compound is insoluble, gently warm the vial to see if solubility increases with temperature.
-
The ideal solvent system is one in which the compound is fully soluble at an elevated temperature but only sparingly soluble at room temperature.
-
-
Preparation of a Saturated or Near-Saturated Solution:
-
Once a suitable solvent or solvent mixture is identified, prepare a larger volume (e.g., 1-2 mL) of a near-saturated solution. This can be achieved by adding the salt to the solvent until a small amount of solid no longer dissolves, even with gentle warming and stirring.
-
If the solution was heated, filter it while hot through a pre-warmed syringe filter into a clean vial to remove any insoluble impurities. This step is crucial to prevent the formation of multiple nucleation sites.
-
-
Crystal Growth:
-
Cover the vial with a cap that is not airtight, or with parafilm punctured with a few small holes using a needle. This allows for slow evaporation of the solvent.
-
Place the vial in a location free from vibrations and significant temperature fluctuations.
-
Monitor the vial over several days to weeks. Crystal growth can be slow.
-
-
Crystal Harvesting:
-
Once crystals of suitable size (typically >0.1 mm in at least two dimensions) have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent.
-
Gently wash the crystals with a small amount of a solvent in which the compound is poorly soluble to remove any residual mother liquor.
-
Allow the crystals to air-dry briefly before mounting them for X-ray diffraction analysis.
-
Causality Behind Experimental Choices:
-
Purity: Starting with a highly pure compound is essential, as impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to poor diffraction quality.
-
Slow Evaporation: A slow rate of solvent evaporation is critical for the growth of large, well-ordered single crystals. Rapid evaporation often leads to the formation of a microcrystalline powder.
-
Vibration-Free Environment: Mechanical disturbances can induce rapid nucleation, resulting in a large number of small crystals rather than a few large ones.
Visualization of the Crystallographic Workflow
The following diagram illustrates the general workflow for obtaining and analyzing X-ray crystallography data for 3,3-disubstituted pyrrolidine salts.
Sources
- 1. (PDF) New quinolone antibacterial agents. Synthesis and biological activity of 7-(3,3- or 3,4-disubstituted-1-pyrrolidinyl)quinoline-3-carboxylic acids [academia.edu]
- 2. Discovery of Potent and Selective Pyridone-Based Small Molecule Kinetic Stabilizers of Amyloidogenic Immunoglobulin Light Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystallography Open Database | re3data.org [re3data.org]
- 4. Crystallography Open Database - Open Access Crystallography [nanocrystallography.research.pdx.edu]
- 5. library.mcmaster.ca [library.mcmaster.ca]
- 6. Crystallography Open Database – an open-access collection of crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystallography Open Database - Wikipedia [en.wikipedia.org]
- 8. DSpace [repository.kaust.edu.sa]
- 9. MPG.Pure [pure.mpg.de]
- 10. if-pan.krakow.pl [if-pan.krakow.pl]
Lipophilicity (LogP) comparison of methylated pyrrolidine derivatives
The pyrrolidine ring is a saturated, five-membered nitrogen heterocycle universally recognized as a "privileged scaffold" in medicinal chemistry. Its sp3-hybridization allows for non-planar, three-dimensional pharmacophore coverage, making it a critical structural element in drug design[1].
When optimizing a lead compound, modulating lipophilicity (LogP) is paramount, as it directly governs aqueous solubility, cell membrane permeability, and the volume of distribution. A common and highly effective strategy to tune these parameters is the selective methylation of the pyrrolidine ring. However, the physicochemical outcome depends entirely on the regiochemistry of the substitution.
This guide provides an in-depth comparative analysis of methylated pyrrolidine derivatives, exploring the mechanistic causality behind their LogP shifts and detailing self-validating experimental protocols for their quantification.
Quantitative Comparison of Methylated Pyrrolidines
The addition of a single methyl group (CH₃) to the pyrrolidine core yields vastly different lipophilic profiles depending on whether the substitution occurs at the nitrogen atom (N-methylation) or a carbon atom (C-methylation).
| Compound | Substitution Site | LogP (Octanol/Water) | H-Bond Donors | Key Physicochemical Impact |
| Pyrrolidine | None | 0.46[2] | 1 | Baseline hydrophilic profile; highly basic secondary amine. |
| 2-Methylpyrrolidine | C2 (Carbon) | 0.70[3] | 1 | Introduces a chiral center; moderate, additive lipophilicity increase. |
| 1-Methylpyrrolidine | N1 (Nitrogen) | 1.10[4] | 0 | Drastic lipophilicity increase due to the loss of a hydrogen bond donor. |
Mechanistic Causality: Why Regiochemistry Dictates Lipophilicity
To understand why 1-methylpyrrolidine is significantly more lipophilic than 2-methylpyrrolidine despite having the exact same molecular weight, we must analyze the thermodynamics of partitioning.
When a molecule transitions from an aqueous environment into a lipid bilayer (or n-octanol), it must shed its hydration shell. The unsubstituted pyrrolidine core contains a secondary amine, which acts as a strong hydrogen bond donor (HBD)[1].
-
C-Methylation (2-Methylpyrrolidine): Substituting a hydrogen for a methyl group at the C2 position increases the molecule's fractional hydrophobic solvent-accessible surface area (FOSA)[1]. Because the secondary amine remains intact, the HBD is retained. The resulting LogP increase (+0.24 units) is a purely additive hydrophobic effect[3].
-
N-Methylation (1-Methylpyrrolidine): Substituting the proton on the nitrogen atom converts the secondary amine into a tertiary amine, completely eliminating the hydrogen bond donor[4]. This drastically reduces the thermodynamic desolvation penalty. The molecule no longer has to break a strong hydrogen bond with water to partition into the organic phase, resulting in a disproportionately large jump in LogP (+0.64 units).
Logical relationship mapping how regioselective methylation alters pyrrolidine lipophilicity.
Self-Validating Experimental Protocol: LogP Determination
While computational predictions (clogP) are useful, experimental validation is mandatory for regulatory submissions. The Shake-Flask Method coupled with LC-UV/MS remains the gold standard for direct partition coefficient measurement[5].
To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates a strict mass-balance check to immediately identify false readings caused by emulsion formation or glass adsorption.
Materials Required:
-
n-Octanol (HPLC Grade)
-
50 mM Phosphate buffer (pH 7.4)
-
Test compounds (Pyrrolidine derivatives)
-
LC-UV/MS analytical system
Step-by-Step Methodology:
-
Phase Mutual Saturation: Vigorously stir n-octanol and the aqueous phosphate buffer together for 24 hours at 25°C[2].
-
Causality: Water and octanol are slightly miscible. Pre-saturating the phases prevents solvent volume shifts during the actual partitioning experiment, which would otherwise skew the final concentration calculations.
-
-
Analyte Dissolution: Dissolve a precise, known mass of the pyrrolidine derivative into the pre-saturated aqueous buffer to create the initial stock solution (
). -
Equilibration: Transfer equal volumes of the spiked aqueous phase and pre-saturated n-octanol into a glass vial. Agitate vigorously for 1 hour.
-
Alternative for Highly Lipophilic Derivatives: If testing highly lipophilic analogs (LogP > 4.5), utilize the "slow-stirring method" for 48 hours to prevent the formation of microscopic octanol emulsions in the water phase[6].
-
-
Phase Separation: Centrifuge the biphasic mixture at 3000 RPM for 15 minutes to ensure a sharp, distinct interface[2].
-
Sampling via Water-Plug Aspiration: To sample the bottom aqueous layer without contaminating the needle with the highly viscous n-octanol top layer, aspirate a small plug of air and water into the syringe needle before piercing the organic phase[5].
-
Quantification: Analyze both the aqueous (
) and organic ( ) phases using LC-UV/MS[5]. -
System Validation (Mass Balance Check): Calculate the total recovered mass:
.-
Validation Rule: If
is less than 95% of the initial input mass, the assay is automatically rejected. A failed mass balance indicates the compound has either degraded, adsorbed to the glass vial, or aggregated at the liquid-liquid interface.
-
-
Calculation: If validated, calculate the partition coefficient:
.
Self-validating Shake-Flask workflow featuring a critical mass balance validation step.
References
-
2-Methylpyrrolidine (CID 13003) - Molecular Properties & Analysis. MolForge. Available at: [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. Available at: [Link]
-
Liquid Chromatography on the Different Methods for the Determination of Lipophilicity. MDPI. Available at: [Link]
-
Methods for Determination of Lipophilicity. Encyclopedia.pub. Available at: [Link]
Sources
Morpholine to 3-Methoxy-3-methylpyrrolidine: A Bioisosteric Evolution Guide
Executive Summary
The morpholine ring is a ubiquitous structural motif in medicinal chemistry, featured in over 20 FDA-approved therapeutics[1]. While it is highly valued for its ability to modulate lipophilicity and form critical hinge-binding interactions, morpholine is frequently plagued by metabolic liabilities. Specifically, the electron-rich
To circumvent these pharmacokinetic bottlenecks, structural biologists and medicinal chemists employ bioisosteric replacement. While oxetanes and bridged bicycles are common[2], the transition to 3-methoxy-3-methylpyrrolidine represents a highly targeted evolutionary step. Recently validated as a core scaffold in the discovery of novel acetylcholinesterase inhibitors[3], this pyrrolidine derivative fundamentally upgrades the physicochemical profile of the parent molecule while preserving its primary interaction vectors.
This guide objectively compares the performance of morpholine against its 3-methoxy-3-methylpyrrolidine bioisostere, providing the mechanistic rationale and the experimental workflows required to validate this transition in your drug discovery pipeline.
Mechanistic Rationale: Why 3-Methoxy-3-methylpyrrolidine?
As an application scientist, I evaluate bioisosteres not just on binding affinity, but on how they solve multidimensional optimization problems. Replacing morpholine with 3-methoxy-3-methylpyrrolidine addresses three critical parameters:
-
Steric Shielding & Metabolic Stability: The geminal disubstitution (a methoxy and a methyl group) at the C3 position of the pyrrolidine ring acts as a steric shield. This bulk effectively blocks CYP450 enzymes from accessing the adjacent C-H bonds, preventing
-oxidation and subsequent ring cleavage. -
Enhancement (Escape from Flatland): Morpholine exists primarily in a relatively flat chair conformation. Replacing it with a 3,3-disubstituted pyrrolidine introduces a chiral center and forces a more three-dimensional (3D) pucker. Increasing the fraction of
hybridized carbons ( ) is clinically correlated with improved aqueous solubility and reduced off-target toxicity[2]. -
Vector Modulation: The pyrrolidine nitrogen perfectly mimics the morpholine nitrogen for salt-bridge or hydrogen-bond donor interactions. Meanwhile, the methoxy oxygen retains the hydrogen-bond acceptor role of the morpholine ether. The slight shift in the exit vector caused by the pyrrolidine ring can be leveraged to probe deeper sub-pockets, often resulting in highly stable water-bridge formations[3].
Comparative Physicochemical Profile
| Property | Morpholine | 3-Methoxy-3-methylpyrrolidine | Causality / Impact on Drug Design |
| Molecular Weight | 87.12 g/mol | 115.17 g/mol | Slight increase in bulk; requires pocket accommodation but fills hydrophobic voids. |
| 1.0 (Planar chair) | 1.0 (Highly 3D) | Enhanced 3D character improves thermodynamic solubility and target specificity. | |
| Basic | ~8.3 | ~8.8 - 9.2 | Stronger basicity enhances salt-bridge potential at physiological pH. |
| Metabolic Liability | High ( | Low (Sterically blocked) | Prolonged half-life ( |
Metabolic Pathway Visualization
The following diagram illustrates the divergent metabolic fates of the two scaffolds when exposed to hepatic clearance mechanisms.
Fig 1: Comparative metabolic pathways illustrating CYP450-mediated degradation vs. steric blockade.
Experimental Validation Protocols
To objectively prove the superiority of the 3-methoxy-3-methylpyrrolidine bioisostere, you must validate both its metabolic stability and its target binding kinetics. The following protocols are designed as self-validating systems to ensure absolute trustworthiness of the generated data.
Protocol 1: In Vitro Metabolic Stability (Human Liver Microsomes)
Objective: Quantify the reduction in intrinsic clearance (
-
Preparation: Prepare a 1
M solution of the test compound (Morpholine parent vs. Pyrrolidine bioisostere) in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes (HLM). -
Thermal Equilibration: Pre-incubate the mixture at 37°C for 5 minutes. Causality: Ensures the system is at thermal equilibrium before enzymatic activation, preventing artificial lag phases in the kinetic curve.
-
Reaction Initiation: Initiate the reaction by adding 1 mM NADPH. Causality: NADPH is the obligate electron donor for CYP450 catalytic cycles; without it, oxidation cannot occur, ensuring the observed degradation is strictly CYP-mediated.
-
Time-Course Quenching: At designated time points (0, 5, 15, 30, and 60 minutes), extract 50
L aliquots and immediately quench in 150 L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold organic solvent instantly denatures the CYP enzymes, halting metabolism precisely at the time point while precipitating proteins for clean LC-MS/MS analysis. -
Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life (
) and .
Protocol 2: Target Binding Affinity & Kinetics (Surface Plasmon Resonance)
Objective: Verify that the increased steric bulk of the 3-methoxy-3-methylpyrrolidine does not disrupt target affinity, and assess changes in residence time. System Validation: Perform a baseline zero-concentration injection to correct for bulk refractive index shifts, and use a known reference binder to confirm the structural integrity of the immobilized target.
-
Immobilization: Immobilize the target protein (e.g., Acetylcholinesterase or a target kinase) onto a CM5 sensor chip via standard amine coupling chemistry until a baseline of ~2000 RU is achieved.
-
Analyte Injection: Flow varying concentrations (0.1 nM to 10
M) of both analogs over the chip at a high flow rate of 30 L/min. Causality: A high, consistent flow rate minimizes mass transport limitations, ensuring that the measured association rate ( ) reflects true binding kinetics rather than diffusion artifacts. -
Dissociation Measurement: Measure the dissociation phase by flowing running buffer (HBS-EP+) over the chip for 600 seconds. Causality: The increased 3D character of the pyrrolidine bioisostere often allows it to lock into sub-pockets, slowing the dissociation rate (
) and leading to a longer target residence time ( ). Extended monitoring is required to accurately capture this kinetic advantage.
Conclusion
The bioisosteric replacement of morpholine with 3-methoxy-3-methylpyrrolidine is a highly rational strategy for overcoming metabolic liabilities in drug discovery. By leveraging geminal disubstitution to sterically shield vulnerable C-H bonds and increasing the molecule's
References
-
Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry. URL:[Link]
-
Discovery of Novel Acetylcholinesterase Inhibitors by Virtual Screening, In Vitro Screening, and Molecular Dynamics Simulations. Journal of Chemical Information and Modeling. URL:[Link]
Sources
- 1. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]
- 2. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00248A [pubs.rsc.org]
- 3. Discovery of Novel Acetylcholinesterase Inhibitors by Virtual Screening, In Vitro Screening, and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling (3R)-3-Methoxy-3-methyl-pyrrolidine hydrochloride
This guide outlines the operational safety, handling, and disposal protocols for (3R)-3-Methoxy-3-methyl-pyrrolidine hydrochloride .[1][2]
Note on Stereochemistry & CAS: While CAS 1147112-62-6 generally refers to the racemic 3-Methoxy-3-methyl-pyrrolidine hydrochloride, the safety protocols for the (3R)-enantiomer are identical regarding physicochemical hazards (irritation, corrosivity).[1] However, as a chiral intermediate in drug development, it should be handled with High Potency precautions until specific toxicological data rules out biological activity.
Executive Safety Summary
| Parameter | Critical Data |
| Chemical Name | This compound |
| CAS Number | 1147112-62-6 (Racemic Ref) / Enantiomer Specific |
| Formula | C₆H₁₃NO[1][3][4] · HCl |
| Molecular Weight | ~151.63 g/mol |
| Physical State | White to off-white solid (Hygroscopic) |
| Primary Hazards | Skin Irrit. 2 (H315) , Eye Irrit. 2A (H319) , STOT SE 3 (H335) . |
| Signal Word | WARNING |
Hazard Identification & Risk Assessment
Expert Insight: As a secondary amine salt, this compound poses a dual risk: chemical irritation from the hydrochloride moiety and potential biological activity from the pyrrolidine core, a common scaffold in CNS-active drugs.
-
Inhalation: High risk.[5][6] The hydrochloride salt form is often a fine dust. Inhalation can cause severe respiratory tract irritation (H335) and mucosal damage.
-
Skin/Eye Contact: The acidic nature of the hydrolyzed salt upon contact with moisture (sweat/tears) causes immediate irritation and potential chemical burns (H315, H319).
-
Hygroscopicity: The compound avidly absorbs atmospheric moisture, leading to "clumping" and potential hydrolysis.[7] This alters stoichiometry and increases the risk of contact dermatitis from dissolved residues.
Personal Protective Equipment (PPE) Strategy
Do not rely on minimum standards. For drug development intermediates, we employ a "Barrier-Plus" strategy.
A. Respiratory Protection (Critical)
-
Primary Control: All handling must occur within a certified Chemical Fume Hood (Face velocity: 0.5 m/s).
-
Secondary Defense: If working with open powders outside a hood (not recommended) or during spill cleanup, use a P100 (HEPA) half-mask respirator .
-
Why? N95s filter 95% of particles but often fail to seal against fine chemical dusts. P100s provide 99.97% efficiency against the fine particulates typical of HCl salts.
-
B. Dermal Protection
-
Glove Protocol: Double-gloving is mandatory.
-
Inner Layer: 4 mil Nitrile (Inspection layer).
-
Outer Layer: 5-8 mil Nitrile or Neoprene (Barrier layer).[1]
-
Technique: Change outer gloves immediately after any splash or every 2 hours. Inspect inner gloves for sweat-induced permeation.
-
-
Body: Tyvek® lab coat or disposable sleeve covers are superior to cotton coats, which can trap hygroscopic dust against the skin.
C. Ocular Protection
-
Requirement: Chemical Splash Goggles (ANSI Z87.1+).
-
Why? Safety glasses leave gaps. Fine hygroscopic powders can drift into these gaps, dissolve in tear fluid, and cause acidic eye injury.
Operational Handling Protocol
Step 1: Storage & Retrieval
-
Environment: Store in a cool, dry place (desiccator recommended) at room temperature (unless CoA specifies 2-8°C).
-
Container: Keep tightly sealed. Use Parafilm or electrical tape around the cap to prevent moisture ingress.
-
Retrieval: Allow the container to equilibrate to room temperature before opening to prevent condensation, which degrades the salt.
Step 2: Weighing & Transfer
-
Location: Inside the fume hood. Use an analytical balance with a draft shield.
-
Static Control: HCl salts are static-prone. Use an anti-static gun or polonium strip if the powder "flies."
-
Tooling: Use disposable anti-static weighing boats. Do not use metal spatulas if the salt is noticeably damp (corrosion risk); use PTFE-coated or ceramic tools.
Step 3: Reaction Setup
-
Solubility: Soluble in water, methanol, and DMSO.
-
Neutralization: When freeing the base (amine), add the salt to a biphasic mixture (e.g., DCM/NaOH) slowly.
-
Caution: Exothermic reaction. The liberation of the free amine can generate heat. Ensure cooling (ice bath) is available if scaling up (>10g).
-
Emergency Response: Spill Decision Matrix
If a spill occurs, immediate classification determines the response.[2]
Figure 1: Decision matrix for responding to spills of this compound.
Disposal Plan
Objective: Neutralize the acidic salt and destroy the organic amine component safely.
Method A: Professional Incineration (Preferred)[1]
-
Label waste clearly: "Solid Organic Waste: Amine Hydrochloride Salt - Toxic/Corrosive."
-
Segregate from oxidizers (risk of reaction with the amine).
Method B: In-Lab Neutralization (Small Scale <5g)
-
Only perform if authorized by local EHS regulations.
-
Dissolve: Dissolve the waste solid in a large excess of water.
-
Neutralize: Slowly add 1M NaOH or Saturated Sodium Bicarbonate (NaHCO₃) while stirring until pH is ~8-9.
-
Observation: The solution may become cloudy as the free amine liberates.
-
-
Disposal: The resulting mixture is a Basic Organic Aqueous Waste . Dispose of in the appropriate solvent waste stream (do not pour down the drain).
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 59540797, 3-(methoxymethyl)-3-methylpyrrolidine hydrochloride. Retrieved from [Link]
-
MySkinRecipes (2026). Material Safety Data Sheet: 3-Methoxy-3-Methyl-Pyrrolidine Hydrochloride (CAS 1147112-62-6).[1] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132).[2] Retrieved from [Link]
Sources
- 1. 474707-30-7|(R)-3-Methoxypyrrolidine hydrochloride|BLD Pharm [bldpharm.com]
- 2. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 3. PubChemLite - 3-methoxy-3-methylpyrrolidine hydrochloride (C6H13NO) [pubchemlite.lcsb.uni.lu]
- 4. 3-(Methoxymethyl)pyrrolidine hydrochloride | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.smolecule.com [pdf.smolecule.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
